Nap-GFFY
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H40N4O7 |
|---|---|
Molecular Weight |
700.8 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-naphthalen-2-ylacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C41H40N4O7/c46-33-19-16-29(17-20-33)24-36(41(51)52)45-40(50)35(23-28-11-5-2-6-12-28)44-39(49)34(22-27-9-3-1-4-10-27)43-38(48)26-42-37(47)25-30-15-18-31-13-7-8-14-32(31)21-30/h1-21,34-36,46H,22-26H2,(H,42,47)(H,43,48)(H,44,49)(H,45,50)(H,51,52)/t34-,35-,36-/m0/s1 |
InChI Key |
KZLLQDDIGHRXFE-KVBYWJEESA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Architectural Blueprint of Life: Unraveling the Self-Assembly Mechanism of Nap-GFFY
For Immediate Release
A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the self-assembly mechanism of the peptide amphiphile Naphthalene-Glycine-Phenylalanine-Phenylalanine-Tyrosine (Nap-GFFY). This peptide has garnered significant interest for its ability to form well-defined nano- and microstructures, with potential applications in biocompatible materials and drug delivery systems. The guide provides a detailed examination of the thermodynamic and kinetic drivers of this process, alongside meticulous experimental protocols and quantitative data analysis.
The self-assembly of this compound is a sophisticated process governed by a delicate interplay of non-covalent interactions. At its core, the mechanism is driven by π-π stacking interactions between the aromatic naphthalene (B1677914) and phenylalanine residues, which provide the foundational framework for assembly. This is further stabilized by the formation of intermolecular hydrogen bonds, leading to the establishment of β-sheet structures, a key characteristic of many self-assembling peptides. Hydrophobic interactions and van der Waals forces also play a crucial role in the overall stability of the resulting nanostructures.
Thermodynamic and Kinetic Insights into this compound Self-Assembly
The self-assembly of this compound and its close analogs is characterized by specific thermodynamic and kinetic parameters that dictate the spontaneity and rate of the process. For the closely related peptide Nap-FF, the self-assembly is described by an isodesmic model, a non-cooperative process where monomers are added sequentially.
| Thermodynamic Parameter | Value (for Nap-FF) | Description |
| Enthalpy Change (ΔH°) | -48.7 kJ mol⁻¹ | Indicates that the self-assembly process is exothermic, driven by the formation of favorable intermolecular interactions. |
| Entropy Change (ΔS°) | -87.8 J mol⁻¹ K⁻¹ | The negative entropy change suggests a decrease in disorder as individual peptide molecules organize into structured assemblies. |
| Gibbs Free Energy Change (ΔG°) | -22.5 kJ mol⁻¹ | The negative Gibbs free energy confirms that the self-assembly process is spontaneous under standard conditions. |
Visualizing the Pathway of Self-Assembly
The hierarchical process of this compound self-assembly can be visualized as a multi-step pathway, starting from individual peptide monomers and culminating in the formation of a hydrogel network.
Caption: Hierarchical self-assembly of this compound from monomers to a hydrogel network.
Key Experimental Methodologies
A suite of experimental techniques is employed to characterize the self-assembly process and the resulting nanostructures.
Peptide Synthesis and Purification
This compound is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity, which is essential for reproducible self-assembly studies.
Hydrogel Preparation
A typical protocol for preparing a this compound hydrogel involves dissolving the purified peptide in a suitable buffer, such as phosphate-buffered saline (PBS), with gentle heating.[1] Upon cooling to room temperature, the solution undergoes a sol-gel transition, forming a self-supporting hydrogel.[1]
Structural and Morphological Characterization
Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology of the self-assembled nanostructures. For D-Nap-GFFY, TEM reveals the formation of nanofibers with an average diameter of approximately 6.82 nm.[1]
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for probing the secondary structure of the peptide assemblies. The formation of β-sheet structures during self-assembly is indicated by characteristic signals in the CD spectrum.
Rheology: The mechanical properties of the resulting hydrogel are characterized by rheological measurements. The elastic (G') and viscous (G") moduli provide information about the stiffness and viscoelasticity of the hydrogel. For D-Nap-GFFY hydrogels, both G' and G" exhibit a weak frequency dependence.
The following diagram illustrates a typical experimental workflow for characterizing this compound self-assembly:
Caption: Experimental workflow for the synthesis, self-assembly, and characterization of this compound.
This in-depth guide provides a solid foundation for researchers to further explore the fascinating world of peptide self-assembly and harness its potential for creating novel biomaterials and therapeutic delivery systems. The detailed methodologies and quantitative data presented will be an invaluable resource for the scientific community.
References
Chemical structure and properties of Nap-GFFY peptide
An In-depth Technical Guide to the Nap-GFFY Peptide: Chemical Structure, Properties, and Applications
Introduction
The this compound peptide, particularly its D-enantiomeric form (D-Nap-GFFY), is a self-assembling tetrapeptide that has garnered significant interest in the field of biomaterials and drug delivery. It is composed of a naphthalene (B1677914) (Nap) group attached to a sequence of four amino acids: Glycine (G), Phenylalanine (F), Phenylalanine (F), and Tyrosine (Y). The presence of the aromatic naphthalene group and phenylalanine residues drives the self-assembly of this peptide into nanofibrous structures, which can entrap large amounts of water to form a hydrogel.[1][2] This hydrogel serves as a promising vehicle for the controlled release of therapeutic agents.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and experimental protocols associated with the this compound peptide, with a focus on its application in cancer immunotherapy.
Chemical Structure and Synthesis
The D-Nap-GFFY peptide consists of a naphthylacetic acid moiety linked to the N-terminus of the tetrapeptide Gly-Phe-Phe-Tyr, where the amino acids are in their D-enantiomeric form.[3][4] The use of D-amino acids enhances the peptide's resistance to enzymatic degradation by proteases, a crucial feature for in vivo applications.[1]
Synthesis:
The synthesis of D-Nap-GFFY is typically achieved through the Fmoc-solid phase peptide synthesis (SPPS) method.
Experimental Protocol: Fmoc-Solid Phase Peptide Synthesis of D-Nap-GFFY
Materials:
-
Fmoc-protected D-amino acids (Fmoc-D-Tyr(tBu)-OH, Fmoc-D-Phe-OH, Fmoc-D-Gly-OH)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H2O, 95:2.5:2.5)
-
Naphthylacetic acid
-
Ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling: Deprotect the Fmoc group on the resin using 20% piperidine in DMF. Couple the first amino acid, Fmoc-D-Tyr(tBu)-OH, to the resin using DIC and OxymaPure as coupling reagents.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids: Fmoc-D-Phe-OH, Fmoc-D-Phe-OH, and Fmoc-D-Gly-OH.
-
N-terminal Modification: After the final deprotection step, couple naphthylacetic acid to the N-terminus of the peptide chain.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and NMR spectroscopy.
Physicochemical Properties and Hydrogel Formation
This compound peptides self-assemble into nanofibers that form a hydrogel. This process is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic naphthalene and phenylalanine residues, and hydrogen bonding between the peptide backbones.
Hydrogel Preparation
A common method for preparing the D-Nap-GFFY hydrogel is through a heating-cooling process. The peptide is dissolved in an aqueous buffer (e.g., PBS) and heated to disrupt the initial aggregates. Upon cooling, the peptide molecules self-assemble into a stable, nanofibrous hydrogel network.
Quantitative Physicochemical Properties
| Property | Value | Experimental Method | Reference |
| Nanofiber Diameter (D-Nap-GFFY) | ~20-30 nm | Transmission Electron Microscopy (TEM) | |
| Nanofiber Diameter (D-Nap-GFFY-T317) | ~30-40 nm | Transmission Electron Microscopy (TEM) | |
| Storage Modulus (G') of Hydrogel | > Viscous Modulus (G'') | Rheometry | |
| In Vitro Degradation (0.1 mg/mL Proteinase K) | ~80% remaining after 24h | Incubation with Proteinase K | |
| In Vitro Degradation (1 mg/mL Proteinase K) | Complete degradation in 4h | Incubation with Proteinase K |
Biological Activity and Mechanism of Action
The D-Nap-GFFY hydrogel has shown significant promise as a drug delivery vehicle, particularly for immunomodulatory agents. A key application is the encapsulation of the Liver X Receptor (LXR) agonist, T0901317 (T317), for cancer therapy.
Oral administration of T317 can inhibit tumor growth by enhancing interferon-γ (IFNγ) production, but it also causes severe side effects like hypertriglyceridemia and fatty liver. The D-Nap-GFFY hydrogel delivery system overcomes this limitation by selectively delivering T317 to antigen-presenting cells (APCs), such as macrophages and dendritic cells.
Signaling Pathway
The mechanism of action involves the LXR-IFNγ signaling pathway.
Caption: LXR-IFNγ signaling pathway activated by D-Nap-GFFY-T317 in APCs.
In Vivo Efficacy
Subcutaneous injection of D-Nap-GFFY-T317 has been shown to be more potent in inhibiting tumor growth compared to oral administration of T317 in mouse models of lung carcinoma. This enhanced efficacy is attributed to the targeted delivery and sustained release of T317 within the tumor microenvironment, leading to a robust anti-tumor immune response. Importantly, the hydrogel-based delivery system avoids the activation of hepatic lipogenesis, thus mitigating the side effects associated with systemic T317 administration.
Experimental Protocols
In Vitro Drug Release
Objective: To determine the release profile of an encapsulated drug from the D-Nap-GFFY hydrogel.
Procedure:
-
Prepare the D-Nap-GFFY hydrogel encapsulating the drug of interest (e.g., T317).
-
Place a defined volume of the hydrogel in a buffer solution (e.g., PBS) with or without proteinase K.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect aliquots of the supernatant.
-
Quantify the concentration of the released drug in the supernatant using a suitable analytical method, such as LC-MS.
Cell Uptake Studies
Objective: To visualize the selective uptake of the D-Nap-GFFY hydrogel by different cell types.
Procedure:
-
Encapsulate a fluorescent dye (e.g., Nile red) within the D-Nap-GFFY hydrogel.
-
Culture different cell lines (e.g., APCs like RAW264.7 macrophages and dendritic cells, and non-APCs like HepG2 hepatoma cells) in appropriate media.
-
Add the fluorescently labeled hydrogel to the cell cultures.
-
Incubate for various time periods.
-
Wash the cells to remove any non-internalized hydrogel.
-
Visualize the cellular uptake of the fluorescent hydrogel using fluorescence microscopy.
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the therapeutic efficacy of the drug-loaded D-Nap-GFFY hydrogel in a tumor-bearing mouse model.
Procedure:
-
Induce tumors in mice by subcutaneously inoculating cancer cells (e.g., Lewis lung carcinoma cells).
-
Once the tumors reach a palpable size, randomly divide the mice into treatment groups (e.g., control, oral drug, drug-loaded hydrogel).
-
Administer the treatments as per the group assignments (e.g., subcutaneous injection of the hydrogel).
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, euthanize the mice and harvest the tumors and other organs for further analysis (e.g., histology, immunohistochemistry, flow cytometry).
Summary and Future Perspectives
The this compound peptide, particularly in its D-enantiomeric form, is a versatile biomaterial with significant potential for drug delivery. Its ability to self-assemble into a biocompatible and biodegradable hydrogel makes it an excellent candidate for the controlled and targeted release of therapeutic agents. The successful application of the D-Nap-GFFY hydrogel in delivering an LXR agonist for cancer immunotherapy highlights its potential to enhance therapeutic efficacy while minimizing systemic side effects.
Future research may focus on modifying the peptide sequence to fine-tune its mechanical properties, degradation rate, and cell-targeting capabilities. Furthermore, exploring the encapsulation of other therapeutic payloads, such as other small molecule drugs, peptides, or nucleic acids, could broaden the applications of this promising delivery platform.
Caption: General experimental workflow for this compound hydrogel development.
References
- 1. Applications of self-assembled peptide hydrogels in anti-tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-Assembly, Bioactivity, and Nanomaterials Applications of Peptide Conjugates with Bulky Aromatic Terminal Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Encapsulation of LXR ligand by D-Nap-GFFY hydrogel enhances anti-tumorigenic actions of LXR and removes LXR-induced lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Encapsulation of LXR ligand by D-Nap-GFFY hydrogel enhances anti-tumorigenic actions of LXR and removes LXR-induced lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nap-GFFY Hydrogel: Formation and Physical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The self-assembling peptide hydrogel, Nap-GFFY, is a biomaterial of significant interest in the fields of drug delivery, tissue engineering, and immunotherapy. This guide provides a comprehensive overview of the formation and key physical characteristics of this compound hydrogel, intended to serve as a technical resource for researchers and professionals in drug development.
This compound Hydrogel Formation: The Principle of Self-Assembly
The formation of the this compound hydrogel is a spontaneous process driven by the self-assembly of the constituent peptide molecules. The peptide, N-terminally modified with a naphthyl (Nap) group and composed of the amino acid sequence Glycine-Phenylalanine-Phenylalanine-Tyrosine (GFFY), possesses amphiphilic properties that are crucial for its assembly in an aqueous environment.
The primary driving forces behind the self-assembly are non-covalent interactions, including:
-
π-π Stacking: The aromatic naphthyl groups and the phenylalanine residues interact through π-π stacking, which provides stability to the core of the assembled nanostructures.
-
Hydrogen Bonding: The peptide backbones form extensive hydrogen bonds, leading to the formation of β-sheet secondary structures. These β-sheets are the fundamental building blocks of the nanofibers.
The typical method for inducing hydrogelation is a heating-cooling process . The this compound peptide is dissolved in an aqueous buffer (such as PBS or DMEM) with gentle heating to create a homogenous solution. Upon cooling to room temperature, the peptide molecules self-assemble into nanofibers, which entangle to form a three-dimensional network that entraps water, resulting in a stable hydrogel.[1]
Below is a diagram illustrating the self-assembly process of this compound hydrogel.
Caption: Self-assembly of this compound hydrogel.
Physical Characteristics of this compound Hydrogel
The physical properties of this compound hydrogel are critical for its performance in various applications. These characteristics can be tuned by altering factors such as peptide concentration and the composition of the aqueous phase.
Mechanical Properties
The viscoelastic properties of this compound hydrogel are typically characterized by rheology. The storage modulus (G') represents the elastic component, while the loss modulus (G") represents the viscous component. For a stable hydrogel, G' is significantly higher than G".
| Property | D-Nap-GFFY | D-Nap-GFFY-T317 | Test Conditions |
| Storage Modulus (G') | Weak frequency dependence | Slightly higher than D-Nap-GFFY | 0.1-100 rad/s frequency sweep |
| Viscous Modulus (G") | Weak frequency dependence | Weak frequency dependence | 0.1-100 rad/s frequency sweep |
T317 is an encapsulated LXR ligand.[1]
Nanostructure
Transmission electron microscopy (TEM) reveals that the this compound hydrogel is composed of a network of nanofibers.
| Property | D-Nap-GFFY | D-Nap-GFFY-T317 |
| Mean Nanofiber Diameter | ~6.82 nm | ~6.93 nm |
[1]
Biostability and Degradation
The stability of the hydrogel in a biological environment is crucial for controlled drug release. The degradation of D-Nap-GFFY hydrogel has been shown to be dependent on the presence of proteases.[1]
| Condition | Remaining Hydrogel (%) | Time |
| 0.1 mg/mL Proteinase K | ~80% | 24 h |
| 1 mg/mL Proteinase K | 0% | 4 h |
Experimental Protocols
Peptide Synthesis: Fmoc-Solid Phase Peptide Synthesis (SPPS)
The this compound peptide is synthesized using the standard Fmoc-solid phase peptide synthesis method.[1]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH)
-
2-Naphthylacetic acid
-
Coupling reagents (e.g., HATU, HOBt)
-
Activation base (e.g., DIPEA)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group on the resin using 20% piperidine in DMF.
-
Activate Fmoc-Tyr(tBu)-OH with coupling reagents and DIPEA in DMF.
-
Couple the activated amino acid to the resin.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for Fmoc-Phe-OH, Fmoc-Phe-OH, and Fmoc-Gly-OH sequentially.
-
N-terminal Modification: Couple 2-Naphthylacetic acid to the N-terminus of the peptide chain.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and NMR.[1]
Hydrogel Preparation
Materials:
-
Lyophilized this compound peptide
-
Aqueous buffer (e.g., PBS, DMEM)
Procedure:
-
Dissolve the lyophilized this compound peptide in the chosen buffer to the desired concentration.
-
Gently heat the solution (e.g., in a water bath) until the peptide is completely dissolved.
-
Allow the solution to cool to room temperature. The hydrogel will form spontaneously.[1]
Rheological Characterization
Instrument: Rotational rheometer with parallel plate geometry.
Procedure:
-
Sample Loading: Place the prepared hydrogel onto the lower plate of the rheometer.
-
Dynamic Frequency Sweep: Perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G").[1]
-
Dynamic Time Sweep: Monitor the evolution of G' and G" over time at a fixed frequency and strain to study the gelation kinetics.
-
Dynamic Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region of the hydrogel.
Application in Drug Delivery: Interaction with Antigen-Presenting Cells (APCs)
This compound hydrogels have shown great promise as delivery vehicles for immunomodulatory agents. The hydrogel can be selectively taken up by antigen-presenting cells (APCs), such as macrophages and dendritic cells.[1] When encapsulating a drug like the LXR ligand T317, the hydrogel facilitates its delivery to APCs, leading to the activation of specific signaling pathways.
The uptake of the D-Nap-GFFY-T317 hydrogel by APCs leads to the activation of Liver X Receptor (LXR). This, in turn, upregulates the expression of Interferon-gamma (IFNγ), a key cytokine in the anti-tumor immune response.[1]
The following diagram illustrates the proposed signaling pathway.
Caption: Signaling pathway of D-Nap-GFFY-T317 in APCs.
Conclusion
The this compound hydrogel represents a versatile platform for various biomedical applications. Its formation through a straightforward self-assembly process and its tunable physical characteristics make it an attractive biomaterial for drug delivery and tissue engineering. This guide provides foundational knowledge for researchers and professionals to understand and utilize this promising hydrogel system. Further research into tailoring its properties and exploring its full therapeutic potential is ongoing.
References
The Stabilizing Influence of D-Amino Acids on Nap-GFFY Self-Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of D-amino acids into self-assembling peptide sequences, such as the widely studied Nap-GFFY, presents a powerful tool for enhancing the stability and modulating the properties of the resulting hydrogels. This technical guide provides an in-depth analysis of the role of D-amino acid substitution in the stability of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying principles. This information is critical for the rational design of peptide-based biomaterials for applications in drug delivery, tissue engineering, and immunotherapy.
Introduction: Enhancing Peptide Stability with Chirality
Self-assembling peptides, like this compound, hold immense promise in biomedical applications due to their inherent biocompatibility and the biomimetic nature of their nanofibrous scaffolds. However, their susceptibility to proteolytic degradation can limit their in vivo efficacy. A key strategy to overcome this limitation is the substitution of L-amino acids with their D-enantiomers. Natural proteases are stereospecific and primarily recognize L-amino acid residues, rendering peptides containing D-amino acids significantly more resistant to enzymatic cleavage.[1] This enhanced stability can prolong the residence time and therapeutic effect of peptide-based biomaterials.
Beyond enzymatic resistance, the introduction of D-amino acids can also influence the self-assembly process itself, leading to altered nanofiber morphology, mechanical properties, and gelation kinetics. Understanding these effects is crucial for tailoring hydrogel properties for specific applications.
Quantitative Data on Stability and Self-Assembly
The substitution of L-amino acids with D-amino acids in the this compound sequence has a demonstrable impact on its self-assembly and the mechanical properties of the resulting hydrogels. The following tables summarize the available quantitative data from studies on single and full D-amino acid substitutions.
| Peptide Sequence | Minimum Gelation Concentration (MGC) (wt%) | Observations | Reference |
| This compound (L-gel) | ~0.5 | Forms a transparent hydrogel within 2 minutes. | [2] |
| Nap-GDFFY (gel-1) | ~0.5 | Gelation and appearance similar to the L-gel. | [2] |
| Nap-GFDFY (gel-2) | ~0.2 | Forms a white, opaque hydrogel within 30 minutes, suggesting larger aggregates. | [2] |
| Nap-GFFDY (gel-3) | ~0.1 | Forms a transparent hydrogel within 5 minutes. | [2] |
Table 1: Minimum Gelation Concentration (MGC) of L-Nap-GFFY and its Heterochiral Analogs. This table illustrates how the position of a single D-amino acid substitution influences the critical concentration required for hydrogel formation.
| Peptide Sequence | Nanofiber Diameter (nm) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Reference |
| D-Nap-GFFY | ~6.82 | >1000 | ~100 | [3][4] |
| Nap-GFFDY | Not explicitly quantified, but described as forming a hydrogel with "superior mechanical properties". | Not explicitly quantified. | Not explicitly quantified. | [5] |
| Peptide Sequence | Degradation Conditions | Remaining Hydrogel (%) | Time (hours) | Reference |
| D-Nap-GFFY | 0.1 mg/mL Proteinase K | ~80% | 24 | [3] |
| D-Nap-GFFY | 1 mg/mL Proteinase K | 0% | 4 | [3] |
Table 3: Enzymatic Degradation of D-Nap-GFFY Hydrogel. This table demonstrates the significant resistance of the fully D-amino acid substituted hydrogel to enzymatic degradation, a key indicator of enhanced stability.
Experimental Protocols
The characterization of this compound stability and self-assembly involves a suite of biophysical techniques. Below are detailed methodologies for key experiments.
Peptide Synthesis and Purification
Solid-phase peptide synthesis (SPPS) is the standard method for producing this compound and its analogs.
-
Resin and Amino Acid Preparation: A Rink amide resin is typically used as the solid support. Fmoc-protected L- and D-amino acids are used as building blocks.
-
Coupling Cycles: The synthesis proceeds through iterative cycles of Fmoc deprotection (typically with piperidine (B6355638) in DMF) and amino acid coupling (using a coupling agent like HBTU/HOBt in the presence of a base like DIEA).
-
N-terminal Modification: The N-terminus is capped with a naphthalene (B1677914) group by reacting the terminal amino group with a suitable naphthalene derivative.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical HPLC.
Hydrogel Preparation
-
Dissolution: The lyophilized peptide powder is weighed and dissolved in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) to the desired concentration.
-
pH Adjustment: The pH of the peptide solution is adjusted to induce self-assembly. For this compound, this often involves adjusting the pH to around 7.0-7.4.
-
Gelation: The solution is typically heated to ensure complete dissolution and then allowed to cool to room temperature, leading to the formation of a self-supporting hydrogel. The minimum gelation concentration (MGC) is determined by the lowest concentration at which a stable hydrogel forms (i.e., does not flow upon inversion of the vial).
Rheological Analysis
Oscillatory rheology is used to quantify the mechanical properties of the hydrogels.[6][7]
-
Instrumentation: A rheometer equipped with a parallel plate or cone-plate geometry is used.
-
Sample Loading: The hydrogel is carefully loaded onto the rheometer stage, ensuring no air bubbles are trapped.
-
Frequency Sweep: To determine the viscoelastic properties, a frequency sweep is performed at a constant, low strain (typically within the linear viscoelastic region, e.g., 0.1-1%). The storage modulus (G') and loss modulus (G'') are measured as a function of frequency. A G' value significantly higher than G'' indicates a solid-like, elastic hydrogel.
-
Strain Sweep: A strain sweep is conducted at a constant frequency to identify the linear viscoelastic region and the yield strain of the hydrogel.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to investigate the secondary structure of the peptides in their self-assembled state.[5][8]
-
Sample Preparation: A dilute solution of the peptide is prepared in a suitable buffer. For hydrogels that are not optically clear, specialized techniques or diluted samples may be necessary.
-
Instrumentation: A CD spectropolarimeter is used.
-
Data Acquisition: Spectra are typically recorded in the far-UV region (e.g., 190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1-1 mm).
-
Data Analysis: The resulting spectra are analyzed for characteristic signatures of secondary structures. For this compound and similar self-assembling peptides, a strong negative band around 218 nm is indicative of β-sheet formation.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of the self-assembled nanofibers.[9]
-
Sample Preparation: A small aliquot of the hydrogel is diluted with deionized water. A drop of the diluted sample is placed onto a TEM grid (e.g., carbon-coated copper grid).
-
Staining: The sample is often negatively stained with a heavy metal salt solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to enhance contrast. The excess stain is wicked away with filter paper.
-
Imaging: The grid is allowed to air dry completely before being imaged in a transmission electron microscope.
-
Analysis: The resulting micrographs are analyzed to determine the morphology, width, and length of the nanofibers.
Enzymatic Degradation Assay
This assay quantifies the stability of the hydrogels in the presence of proteases.[1][3]
-
Hydrogel Formation: A known weight or volume of the hydrogel is formed in a suitable container (e.g., a multi-well plate).
-
Enzyme Addition: A solution of a protease, such as Proteinase K, is added on top of the hydrogel. Control samples are incubated with buffer alone.
-
Incubation: The samples are incubated at a physiological temperature (e.g., 37°C).
-
Quantification of Degradation: At various time points, the extent of degradation can be measured. This can be done by:
-
Weight Loss: The remaining hydrogel is carefully separated from the supernatant, lyophilized, and weighed.
-
Peptide Release: The concentration of peptides released into the supernatant is quantified using methods like HPLC or a fluorescent dye that reacts with primary amines.
-
Visualizations of Key Concepts
The following diagrams, generated using the DOT language, illustrate the experimental workflow for characterizing peptide stability and the logical relationship between D-amino acid substitution and enhanced hydrogel stability.
Caption: Experimental workflow for the synthesis and characterization of this compound hydrogels.
Caption: The impact of D-amino acid substitution on this compound hydrogel properties.
Signaling Pathways and Mechanisms of Stability
The enhanced stability conferred by D-amino acids in this compound is not mediated by specific intracellular signaling pathways but is rather a direct consequence of fundamental principles of stereochemistry and molecular self-assembly.
-
Resistance to Proteolysis: The primary mechanism for enhanced biological stability is the inability of common proteases, which have active sites evolved to recognize L-amino acid substrates, to cleave the peptide bonds involving D-amino acids. This steric hindrance dramatically slows down the degradation of the hydrogel scaffold in a biological environment.
-
Modulation of Self-Assembly: The chirality of the amino acid residues plays a crucial role in determining the packing of the peptide molecules within the nanofiber. The introduction of a D-amino acid can disrupt or alter the hydrogen bonding and π-π stacking interactions that drive self-assembly. As observed with the this compound variants, the position of the D-amino acid can either have a minimal effect, or it can lead to different aggregation behaviors and, in some cases, more mechanically robust hydrogels. This suggests that specific heterochiral sequences can adopt more favorable packing arrangements, leading to stronger inter-fiber interactions within the hydrogel network.
Conclusion
The incorporation of D-amino acids into the this compound sequence is a versatile and effective strategy for enhancing the stability and tuning the properties of the resulting hydrogels. This technical guide has summarized the quantitative effects of D-amino acid substitution on gelation and mechanical strength, provided detailed experimental protocols for characterization, and visualized the key concepts. For researchers and drug development professionals, a thorough understanding of these principles is paramount for the rational design of next-generation peptide-based biomaterials with tailored stability and functionality for a wide range of biomedical applications. The ability to precisely control the degradation kinetics and mechanical properties of these materials by strategically introducing D-amino acids opens up new avenues for creating more effective and durable therapeutic platforms.
References
- 1. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Encapsulation of LXR ligand by D-Nap-GFFY hydrogel enhances anti-tumorigenic actions of LXR and removes LXR-induced lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Macrochirality of Self-Assembled and Co-assembled Supramolecular Structures of a Pair of Enantiomeric Peptides [frontiersin.org]
- 6. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of the first self-assembling peptide, study of peptide dynamic behaviors, and G protein-coupled receptors using an Aviv circular dichroism spectropolarimeter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Nap-GFFY as a Platform for Controlled Drug Release: A Technical Guide
This technical guide provides an in-depth overview of the Nap-GFFY self-assembling peptide hydrogel platform for controlled drug release. It is intended for researchers, scientists, and drug development professionals interested in leveraging this technology for advanced therapeutic applications. This guide covers the core principles, experimental methodologies, and quantitative data associated with the this compound system.
Introduction to this compound Hydrogels
This compound is a short, synthetic peptide composed of Naphthalene (B1677914) (Nap) conjugated to a Glycine-Phenylalanine-Phenylalanine-Tyrosine (GFFY) sequence. This peptide has the intrinsic property of self-assembling into nanofibers in aqueous solutions, which entangle to form a three-dimensional hydrogel network. This process is primarily driven by non-covalent interactions, including π-π stacking of the naphthalene and phenylalanine residues, and hydrogen bonding between the peptide backbones. The resulting hydrogel is biocompatible and can serve as a scaffold for encapsulating and delivering therapeutic agents in a controlled manner. A significant advantage of this system is its susceptibility to enzymatic degradation, allowing for drug release to be triggered by the presence of specific enzymes, such as proteases, which are often upregulated in disease states.
Core Principles of Drug Encapsulation and Release
The this compound hydrogel encapsulates drug molecules primarily through physical entrapment within its nanofibrous network. The release of the encapsulated drug is predominantly governed by the enzymatic degradation of the peptide scaffold. In the absence of enzymes like proteinase K, the drug release is minimal, highlighting the stability of the hydrogel. However, in the presence of such enzymes, the hydrogel matrix is broken down, leading to a sustained release of the therapeutic payload. This enzyme-triggered release mechanism makes the this compound platform particularly suitable for targeted drug delivery to pathological environments with elevated enzymatic activity, such as tumor microenvironments or sites of inflammation.
Quantitative Data on Drug Release
The following tables summarize the quantitative data on the in vitro release of the Liver X Receptor (LXR) ligand T0901317 from a D-Nap-GFFY hydrogel.
| Time (hours) | Cumulative Release (%) - No Proteinase K | Cumulative Release (%) - 0.1 mg/mL Proteinase K | Cumulative Release (%) - 1 mg/mL Proteinase K |
| 4 | ~4% | ~20% | 100% |
| 24 | ~4% | ~20% | 100% |
| 72 | ~4% | ~20% | 100% |
Data extracted from Feng et al., Theranostics 2021; 11(6):2634-2654.[1][2][3]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the preparation, characterization, and evaluation of this compound hydrogels for controlled drug release.
Preparation of D-Nap-GFFY Hydrogel
Materials:
-
D-Nap-GFFY peptide
-
Sodium carbonate (Na₂CO₃)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Add 2 mg of D-Nap-GFFY and 2 mg of Na₂CO₃ to 1 mL of PBS (pH 7.4) in a glass vial.
-
Heat the mixture until a clear solution is obtained. This indicates the complete dissolution of the peptide.
-
Allow the solution to cool down to room temperature. The hydrogel will form during this cooling process.
Drug Loading into D-Nap-GFFY Hydrogel (Example: T317)
Materials:
-
Prepared D-Nap-GFFY solution (from step 4.1, before cooling)
-
T0901317 (T317)
Procedure:
-
To the clear, heated D-Nap-GFFY solution, add the desired amount of T317.
-
Vortex the mixture thoroughly to ensure a homogenous dispersion of the drug.
-
Allow the solution to cool to room temperature to form the drug-loaded hydrogel.
Characterization of the Hydrogel
Procedure:
-
Place a 10 µL drop of the hydrogel sample onto a TEM grid.
-
Allow the sample to air-dry in a desiccator.
-
Observe the morphology of the nanofibers using a transmission electron microscope.
Procedure:
-
Perform rheological measurements on the hydrogel using a rheometer with parallel plates.
-
Conduct a dynamic frequency sweep from 0.1 to 100 rad/s to determine the elastic (G') and viscous (G'') moduli.
In Vitro Drug Release Study
Procedure:
-
Place the drug-loaded hydrogel at the bottom of a vial.
-
Add 0.25 mL of PBS containing the desired concentration of proteinase K (e.g., 0, 0.1, or 1 mg/mL) on top of the hydrogel.
-
Incubate the vial at 37°C.
-
At predetermined time points, collect a 0.2 mL aliquot of the supernatant.
-
Replenish with 0.2 mL of fresh PBS containing the same concentration of proteinase K.
-
Quantify the amount of released drug in the collected aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cell line of interest (e.g., L929 fibroblasts)
-
Complete cell culture medium
-
This compound hydrogel extracts (prepared by incubating the hydrogel in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and replace it with medium containing different concentrations of the hydrogel extract.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Visualizations
Signaling Pathway
Caption: Signaling pathway activated by T317 released from this compound hydrogel.
Experimental Workflow: Hydrogel Preparation and Drug Loading
Caption: Workflow for preparing drug-loaded this compound hydrogel.
Experimental Workflow: In Vitro Drug Release Study
Caption: Workflow for in vitro drug release from this compound hydrogel.
Conclusion
The this compound self-assembling peptide hydrogel represents a promising and versatile platform for the controlled release of therapeutic agents. Its biocompatibility, ease of preparation, and enzyme-responsive drug release mechanism make it a strong candidate for various biomedical applications, including cancer therapy and ophthalmology. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the potential of this innovative drug delivery system. Further research may focus on expanding the library of drugs that can be delivered using this platform and tailoring the peptide sequence to achieve even more specific and controlled release profiles.
References
- 1. Encapsulation of LXR ligand by D-Nap-GFFY hydrogel enhances anti-tumorigenic actions of LXR and removes LXR-induced lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Encapsulation of LXR ligand by D-Nap-GFFY hydrogel enhances anti-tumorigenic actions of LXR and removes LXR-induced lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Biocompatibility and Biodegradability of Nap-GFFY Hydrogels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biocompatibility and biodegradability of Naphthalene-acetic acid conjugated Glycine-Phenylalanine-Phenylalanine-Tyrosine (Nap-GFFY) hydrogels. These self-assembling peptide hydrogels are gaining significant attention in the biomedical field for their potential as drug delivery vehicles, scaffolds for tissue engineering, and immunomodulatory agents. This document summarizes key quantitative data, details experimental protocols for assessment, and visualizes relevant biological pathways and workflows.
Core Concepts: Biocompatibility and Biodegradability
This compound hydrogels are formed through the self-assembly of the this compound tetrapeptide into a nanofibrous network, creating a highly hydrated, three-dimensional structure that can encapsulate therapeutic molecules. The use of D-amino acids in some formulations, such as D-Nap-GFFY, can enhance the hydrogel's stability against enzymatic degradation. The inherent biocompatibility of peptide-based materials, coupled with their tunable biodegradable nature, makes them a promising platform for various biomedical applications.
Quantitative Data Summary
The following tables summarize the key quantitative data on the biocompatibility, biodegradability, and mechanical properties of this compound and related hydrogels based on available literature.
Table 1: In Vitro Biodegradability of D-Nap-GFFY Hydrogel
| Parameter | Condition | Result | Reference |
| Degradation | 0.1 mg/mL Proteinase K, 24h | ~80% of hydrogel remained intact | [1] |
| 1 mg/mL Proteinase K, 4h | Complete degradation | [1] |
Table 2: In Vivo Biodegradability of D-Nap-GFFY Hydrogel
| Animal Model | Implantation Site | Observation | Time to Disappearance | Reference |
| C57BL/6 Mice | Subcutaneous | Infiltration of inflammatory cells, decreasing hydrogel volume | 48 hours | [1] |
Table 3: In Vitro Biocompatibility - Cell Viability
| Hydrogel | Cell Line | Concentration | Viability (%) | Assay | Reference |
| D-Nap-GFFY | Peritoneal Macrophages | Not Specified | No effect on viability | Not Specified | [1] |
| D-Nap-GFFY | Primary Hepatocytes | Not Specified | No effect on viability | Not Specified | [1] |
| D-Nap-GFFY | Lewis Lung Carcinoma (LLC1) | Not Specified | No effect on viability | Not Specified | |
| NapFFY | BV2 cells | Various | High viability | Not Specified | |
| NapFFY | HT22 cells | Various | High viability | Not Specified |
Table 4: Mechanical Properties of D-Nap-GFFY Hydrogels
| Hydrogel | Storage Modulus (G') | Loss Modulus (G'') | Frequency Range | Reference |
| D-Nap-GFFY | Weak frequency dependence | Weak frequency dependence | 0.1-100 rad/s | |
| D-Nap-GFFY-T317 | Slightly higher than D-Nap-GFFY | Weak frequency dependence | 0.1-100 rad/s |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Enzymatic Degradation Assay
This protocol assesses the susceptibility of the hydrogel to enzymatic degradation.
-
Hydrogel Preparation: Prepare this compound hydrogels in a suitable buffer (e.g., PBS, pH 7.4) at the desired concentration.
-
Enzyme Solution Preparation: Prepare solutions of a relevant protease (e.g., proteinase K, matrix metalloproteinases) at various concentrations in the same buffer.
-
Degradation Study:
-
Place a known amount of hydrogel into a microcentrifuge tube.
-
Add the enzyme solution to the hydrogel.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, stop the enzymatic reaction (e.g., by adding a protease inhibitor or by heat inactivation).
-
-
Quantification:
-
Centrifuge the tubes to pellet any remaining hydrogel.
-
Analyze the supernatant for the presence of degraded peptide fragments using techniques like HPLC or by measuring the remaining hydrogel mass.
-
The degradation rate can be expressed as the percentage of hydrogel mass loss over time.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol evaluates the potential cytotoxic effects of the hydrogel on cultured cells.
-
Cell Culture: Plate cells (e.g., fibroblasts, macrophages) in a 96-well plate and culture until they reach a desired confluency.
-
Hydrogel Exposure:
-
Direct Contact: Place a small, sterilized piece of the hydrogel directly onto the cell monolayer.
-
Extract Method: Incubate the hydrogel in cell culture medium for a specified period (e.g., 24 hours) to create an extract. Remove the hydrogel and apply the extract-containing medium to the cells.
-
-
Incubation: Incubate the cells with the hydrogel or its extract for a defined period (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Remove the culture medium and add a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
-
Data Analysis: Measure the absorbance of the resulting solution using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
In Vivo Implantation and Histological Analysis
This protocol assesses the in vivo biocompatibility and inflammatory response to the hydrogel.
-
Animal Model: Select a suitable animal model (e.g., mice, rats).
-
Hydrogel Implantation:
-
Anesthetize the animal.
-
Inject or surgically implant a defined volume of the sterile hydrogel into a specific tissue site (e.g., subcutaneously).
-
-
Post-implantation Monitoring: Monitor the animals for any signs of adverse reactions at the implantation site.
-
Tissue Harvest: At predetermined time points (e.g., 1, 2, 4 weeks), euthanize the animals and carefully excise the implant and surrounding tissue.
-
Histological Processing:
-
Fix the tissue samples in a suitable fixative (e.g., 10% neutral buffered formalin).
-
Process the samples through graded alcohol and xylene and embed in paraffin (B1166041) wax.
-
Section the paraffin blocks into thin slices (e.g., 5 µm).
-
-
Staining and Analysis:
-
Stain the tissue sections with Hematoxylin and Eosin (H&E) to visualize the overall tissue morphology and cellular infiltration.
-
Immunohistochemical staining for specific inflammatory cell markers (e.g., CD68 for macrophages, Ly6G for neutrophils) can be performed for a more detailed analysis of the immune response.
-
A pathologist can then score the inflammatory response based on the type and density of inflammatory cells at the implant site.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound hydrogels.
Signaling Pathways
The interaction of biomaterials with cells can trigger specific signaling pathways that influence the inflammatory response and tissue integration. The Liver X Receptor (LXR) and Nuclear Factor-kappa B (NF-κB) pathways are particularly relevant.
Caption: Liver X Receptor (LXR) signaling pathway.
Caption: NF-κB signaling pathway in response to inflammatory stimuli.
Experimental Workflows
The following diagrams outline the workflows for the key experimental protocols.
Caption: Workflow for in vitro enzymatic degradation assay.
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
Caption: Workflow for in vivo biocompatibility and histological analysis.
Conclusion
This compound hydrogels demonstrate excellent biocompatibility and tunable biodegradability, making them a highly promising platform for advanced biomedical applications. The data presented in this guide, along with the detailed experimental protocols and visual aids, provide a solid foundation for researchers and drug development professionals to design and evaluate this compound-based systems for their specific needs. Further research focusing on long-term in vivo studies and the detailed characterization of the host response will continue to expand the potential of these innovative biomaterials.
References
The Supramolecular Chemistry of Nap-GFFY: A Technical Guide for Researchers
An In-depth Exploration of the Self-Assembling Peptide Hydrogelator Nap-GFFY for Advanced Biomedical Applications
This technical guide provides a comprehensive overview of the supramolecular chemistry of the self-assembling peptide, Naphthalene-Glycine-Phenylalanine-Phenylalanine-Tyrosine (this compound). Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, self-assembly mechanism, hydrogel properties, and diverse applications of this compound, with a focus on quantitative data and detailed experimental protocols.
Introduction to this compound: A Versatile Building Block for Supramolecular Biomaterials
This compound is a peptide amphiphile that has garnered significant attention in the field of biomaterials due to its remarkable ability to self-assemble into well-defined nanostructures, leading to the formation of hydrogels under physiological conditions. The molecular design of this compound incorporates a hydrophobic naphthalene (B1677914) (Nap) moiety at the N-terminus, which plays a crucial role in driving the self-assembly process through π-π stacking and hydrophobic interactions. The peptide sequence, Gly-Phe-Phe-Tyr (GFFY), contributes to the formation of β-sheet structures, further stabilizing the resulting nanofibers through hydrogen bonding. These nanofibers entangle to form a three-dimensional network that entraps large amounts of water, resulting in a hydrogel.
The D-enantiomer of this compound (D-Nap-GFFY) is often utilized in biomedical applications to enhance resistance to enzymatic degradation, thereby prolonging its in vivo stability. The versatility of the this compound scaffold allows for its functionalization with bioactive motifs, such as the Arginine-Glycine-Aspartic acid (RGD) sequence, to modulate cellular interactions and elicit specific biological responses.
Physicochemical Properties and Self-Assembly
The self-assembly of this compound into a hydrogel is a complex process governed by a delicate balance of non-covalent interactions. The resulting hydrogels exhibit tunable mechanical properties and are responsive to environmental stimuli.
Critical Aggregation Concentration
Mechanical Properties of this compound Hydrogels
The mechanical properties of hydrogels are critical for their application in tissue engineering and drug delivery, as they influence cell behavior and the stability of the delivery system. These properties are typically characterized by rheology, measuring the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.
| Hydrogel Composition | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Frequency Range (rad/s) | Strain | Reference |
| NapFFY@Gel | ~1000 - 1200 | ~10 - 20 | 0.1 - 100 | 1.0% | [1] |
| PII/NGF/NapFFY@Gel | ~800 - 1000 | ~10 - 20 | 0.1 - 100 | 1.0% | [1] |
Note: The data presented is for a modified NapFFY hydrogel system. The mechanical properties of pure this compound hydrogels may vary.
Enzymatic Degradation
The biodegradability of hydrogel scaffolds is crucial for their in vivo applications. D-Nap-GFFY hydrogels exhibit significant resistance to proteolysis, but can be degraded by high concentrations of enzymes like proteinase K.
| Enzyme Concentration | Incubation Time (h) | Remaining D-Nap-GFFY (%) | Reference |
| 0.1 mg/mL Proteinase K | 24 | ~80 | [2] |
| 1 mg/mL Proteinase K | 4 | 0 | [2] |
Applications in Drug Delivery and Cell Culture
The unique properties of this compound hydrogels make them excellent candidates for various biomedical applications, including controlled drug release and as scaffolds for three-dimensional cell culture.
Controlled Drug Release
This compound hydrogels can encapsulate both hydrophobic and hydrophilic therapeutic agents and release them in a sustained manner. The release rate is often dependent on the degradation of the hydrogel matrix.
In Vitro Release of T317 from D-Nap-GFFY Hydrogel
| Time (h) | Cumulative Release (%) (without Proteinase K) | Cumulative Release (%) (0.1 mg/mL Proteinase K) | Cumulative Release (%) (1 mg/mL Proteinase K) | Reference |
| 4 | < 4 | < 10 | 100 | [2][3] |
| 24 | < 4 | < 15 | 100 | [2][3] |
| 48 | < 4 | < 20 | 100 | [2][3] |
| 72 | ~4 | ~20 | 100 | [2][3] |
Note: The data is derived from the percentage of remaining compound and has been converted to cumulative release.
Scaffolds for Cell Culture and Tissue Engineering
This compound hydrogels can be functionalized with cell-adhesive ligands, such as the RGD sequence, to promote cell attachment, proliferation, and differentiation. These functionalized hydrogels can mimic the extracellular matrix (ECM) and provide a suitable microenvironment for tissue regeneration.
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and evaluation of this compound hydrogels.
Synthesis of this compound via Fmoc-Solid Phase Peptide Synthesis (SPPS)
This protocol is adapted from standard Fmoc-SPPS procedures.
Materials:
-
Fmoc-Tyr(tBu)-Wang resin
-
Fmoc-Phe-OH
-
Fmoc-Gly-OH
-
2-(Naphthalen-2-yl)acetic acid (Nap)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (for Phe, Phe, Gly):
-
Dissolve Fmoc-amino acid (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
N-terminal Naphthalene Capping:
-
After deprotection of the final Gly residue, dissolve 2-(Naphthalen-2-yl)acetic acid (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.
-
Add the solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Hydrogel Preparation
-
Dissolve the lyophilized this compound peptide in phosphate-buffered saline (PBS) or cell culture medium to the desired concentration (e.g., 1 wt%).
-
Gently heat the solution (e.g., in a 60°C water bath) until the peptide is fully dissolved.
-
Allow the solution to cool to room temperature. Hydrogel formation should occur as the solution cools.
Characterization of this compound Hydrogels
-
Transmission Electron Microscopy (TEM): To visualize the nanofibrous structure of the hydrogel, a small amount of the hydrogel is placed on a TEM grid, negatively stained (e.g., with uranyl acetate), and imaged.
-
Scanning Electron Microscopy (SEM): To observe the three-dimensional network of the hydrogel, the hydrogel is typically freeze-dried or critically point dried, sputter-coated with a conductive metal, and imaged.
-
Rheology: The viscoelastic properties (G' and G'') of the hydrogel are measured using a rheometer with a parallel plate or cone-plate geometry. Frequency sweeps and strain sweeps are performed to characterize the mechanical behavior.
Signaling Pathways and Logical Relationships
The bioactivity of this compound hydrogels can be tailored by incorporating signaling motifs. For instance, functionalization with the RGD sequence allows the hydrogel to interact with cell surface integrin receptors, triggering downstream signaling cascades that influence cell fate.
Caption: RGD-functionalized this compound hydrogel signaling pathway.
The following diagram illustrates the general workflow for the synthesis and characterization of this compound hydrogels for biomedical applications.
Caption: Workflow for this compound hydrogel synthesis and evaluation.
Conclusion
This compound is a highly versatile and promising peptide-based hydrogelator with significant potential in drug delivery, tissue engineering, and other biomedical fields. Its well-defined self-assembly mechanism, tunable properties, and the ability to be functionalized with bioactive moieties make it an attractive platform for the development of advanced biomaterials. This technical guide provides a foundational understanding of the supramolecular chemistry of this compound, offering researchers the necessary information to explore and exploit its full potential in their scientific endeavors. Further research into the precise control of its mechanical properties, degradation kinetics, and cell-scaffold interactions will undoubtedly lead to the development of even more sophisticated and effective therapeutic and regenerative strategies.
References
Nap-GFFY Hydrogel: An In-depth Technical Guide for 3D Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transition from two-dimensional (2D) to three-dimensional (3D) cell culture represents a significant leap forward in creating more physiologically relevant in vitro models. 3D culture systems better mimic the complex in vivo microenvironment, enabling more accurate studies of cell behavior, drug efficacy, and disease progression. Self-assembling peptide hydrogels have emerged as a promising class of biomaterials for 3D cell culture due to their biocompatibility, tunable mechanical properties, and biomimetic nanofibrous architecture.
This technical guide focuses on the Nap-GFFY hydrogel, a self-assembling tetrapeptide-based hydrogel, for 3D cell culture applications. This compound, chemically known as naphthylacetic acid modified D-enantiomeric-glycine-phenylalanine-phenylalanine-tyrosine, forms a nanofibrous hydrogel through a thermo-responsive self-assembly process.[1] This guide provides a comprehensive overview of the hydrogel's properties, detailed experimental protocols for its use in 3D cell culture, and insights into the underlying biological interactions.
Core Properties of this compound Hydrogel
The suitability of a hydrogel for 3D cell culture is determined by its physicochemical and biological properties. This section summarizes the key characteristics of the this compound hydrogel.
Synthesis and Self-Assembly
This compound is a synthetic tetrapeptide that is typically synthesized using the standard Fmoc-solid phase peptide synthesis method.[1] The self-assembly into a hydrogel is a thermo-reversible process. The peptide is dissolved in a physiological buffer, such as phosphate-buffered saline (PBS), with gentle heating. Upon cooling to room temperature, the peptides self-assemble into a nanofibrous network, forming a stable hydrogel.[1] This process allows for the encapsulation of cells in a liquid state before gelation.
Mechanical Properties
The mechanical properties of the hydrogel, particularly its stiffness, play a crucial role in regulating cell behavior, including proliferation, differentiation, and migration. The mechanical strength of this compound hydrogels has been characterized by rheology.
| Property | Description | Value | Reference |
| Elastic Modulus (G') | Represents the elastic component of the hydrogel. | Weak frequency dependence between 0.1-100 rad/s. | [1] |
| Viscous Modulus (G'') | Represents the viscous component of the hydrogel. | Weak frequency dependence between 0.1-100 rad/s. | [1] |
Note: Specific values for G' and G'' can vary depending on the concentration of the peptide and the presence of encapsulated molecules. The encapsulation of molecules like the LXR ligand T317 has been shown to slightly increase the mechanical strength of the hydrogel.
Biocompatibility and Cell Viability
A key requirement for any 3D cell culture scaffold is its biocompatibility. Studies have shown that the D-Nap-GFFY hydrogel does not negatively impact the viability of various cell types.
| Cell Type | Viability Assay | Result | Reference |
| Peritoneal Macrophages | Not specified | No effect on cell viability. | |
| Primary Hepatocytes | Not specified | No effect on cell viability. | |
| Lewis Lung Carcinoma (LLC1) Cells | Not specified | No effect on cell viability. |
These findings indicate that the this compound hydrogel provides a non-toxic environment for encapsulated cells.
Biodegradability
The degradation profile of a hydrogel is critical for applications that require cell recovery or tissue formation, where the scaffold should degrade as new extracellular matrix (ECM) is deposited. The this compound hydrogel is stable in aqueous solutions but can be degraded by proteases.
| Condition | Degradation Profile | Reference | |---|---|---|---| | 0.1 mg/mL proteinase K | ~80% of the hydrogel remained intact after 24 hours. | | | 1 mg/mL proteinase K | Complete degradation within 4 hours. | |
This protease-dependent degradation suggests that cells capable of secreting proteases, such as matrix metalloproteinases (MMPs), may be able to remodel the this compound hydrogel scaffold over time.
Experimental Protocols
This section provides detailed methodologies for the preparation, cell encapsulation, and analysis of 3D cell cultures within this compound hydrogel.
Preparation of this compound Hydrogel
This protocol describes the steps to form the this compound hydrogel.
References
In Vitro and In Vivo Toxicity Profile of the Self-Assembling Peptide Hydrogel Nap-GFFY
This technical guide provides a comprehensive overview of the in vitro and in vivo toxicity and safety profile of the self-assembling peptide hydrogel, Nap-GFFY (naphthylacetic acid modified D-enantiomeric-glycine-phenylalanine-phenylalanine-tyrosine). The data presented herein is primarily derived from studies evaluating this compound as a delivery vehicle for the Liver X Receptor (LXR) ligand T0901317 (T317), focusing on its ability to mitigate the systemic toxicity of the encapsulated drug while facilitating its therapeutic action.
Executive Summary
The available research strongly indicates that D-Nap-GFFY, when used as a hydrogel for subcutaneous drug delivery, exhibits a favorable safety profile with minimal inherent toxicity both in vitro and in vivo. A key finding is its ability to act as a protective carrier, selectively delivering its payload to target cells (Antigen-Presenting Cells) and shielding non-target organs, such as the liver, from drug-induced adverse effects. When administered alone in animal models, the D-Nap-GFFY hydrogel did not induce significant changes in key indicators of toxicity, such as body weight, liver enzymes, or serum lipids. Its primary toxicological relevance lies in its capacity to abrogate the severe hepatotoxicity and hyperlipidemia associated with the LXR agonist T317.
In Vivo Safety and Biocompatibility
In vivo studies have been conducted using mouse models to assess the safety and biocompatibility of the D-Nap-GFFY hydrogel. These studies primarily focused on its application in cancer immunotherapy, where it serves as a vehicle for the LXR ligand T317.
Animal Models and Experimental Design
The primary animal model utilized was C57BL/6 wild-type (WT) and IFNγ deficient (IFNγ-/-) mice bearing lung carcinoma (either inoculated LLC1 cells or urethane-induced).[1] Mice were treated with either oral administration of T317, subcutaneous injection of the empty D-Nap-GFFY hydrogel, or subcutaneous injection of D-Nap-GFFY encapsulating T317 (D-Nap-GFFY-T317).[1]
Assessment of Systemic Toxicity
The key finding from in vivo studies is that the D-Nap-GFFY hydrogel itself does not induce the adverse effects associated with the free drug T317. Oral administration of T317 is known to cause severe hypertriglyceridemia and fatty liver.[2] However, when T317 is encapsulated within the D-Nap-GFFY hydrogel and injected subcutaneously, these toxic effects are circumvented.[2]
Key Observations:
-
Hepatic Lipogenesis: Oral T317 administration led to a significant increase in liver weight, hepatic triglyceride (TG) accumulation, and upregulation of lipogenic proteins like Fatty Acid Synthase (FASN) and sterol-responsive element-binding protein 1 (SREBP1).[3] In contrast, injection of D-Nap-GFFY-T317 had minimal to no effect on these parameters, similar to the control and empty hydrogel groups.
-
Serum Lipids and Liver Enzymes: Oral T317 significantly elevated serum levels of triglycerides, total cholesterol, and LDL-cholesterol. It also increased the levels of liver damage markers Alanine Aminotransferase (ALT) and Alkaline Phosphatase (ALP). The D-Nap-GFFY-T317 formulation did not cause these elevations, demonstrating its protective effect on the liver.
-
Body Weight: No adverse effects on the ratio of liver weight to body weight were observed in mice treated with the D-Nap-GFFY-T317 hydrogel.
Quantitative In Vivo Toxicity Data
The following tables summarize the key quantitative findings from the in vivo studies, comparing the effects of oral T317 administration with subcutaneous injection of D-Nap-GFFY-T317.
Table 1: Effect on Hepatic and Serum Triglycerides (TG)
| Treatment Group | Liver TG (µmol/g) | Serum TG (mmol/L) |
|---|---|---|
| Wild-Type Mice | ||
| Control | ~15 | ~1.0 |
| T317 (oral) | ~55 | ~2.5 |
| D-Nap-GFFY-T317 (s.c.) | ~18 | ~1.1 |
| IFNγ-/- Mice | ||
| Control | ~18 | ~1.2 |
| T317 (oral) | ~60 | ~2.8 |
| D-Nap-GFFY-T317 (s.c.) | ~20 | ~1.3 |
(Data are approximate values derived from graphical representations in Feng et al., 2021)
Table 2: Effect on Serum Cholesterol and Liver Enzymes in Wild-Type Mice
| Treatment Group | Total Cholesterol (mmol/L) | LDL-Cholesterol (mmol/L) | ALT (U/L) | ALP (U/L) |
|---|---|---|---|---|
| Control | 4.01 ± 0.35 | 0.85 ± 0.12 | 30.1 ± 3.5 | 110.2 ± 10.8 |
| T317 (oral) | 6.23 ± 0.51 | 1.52 ± 0.21 | 55.4 ± 6.1 | 185.7 ± 15.3 |
| D-Nap-GFFY-T317 (s.c.) | 4.25 ± 0.40 | 0.91 ± 0.15 | 33.6 ± 4.2 | 115.4 ± 12.1 |
(Data from Table 1 in Feng et al., 2021)
In Vitro Cellular Interactions and Cytotoxicity
The mechanism behind the favorable in vivo safety profile of D-Nap-GFFY is explained by its behavior at the cellular level. The hydrogel is selectively taken up by specific cell types, which prevents widespread distribution of its payload and minimizes off-target toxicity.
Selective Cellular Uptake
Studies using a fluorescently labeled version of the hydrogel (D-Nap-GFFY-NR) demonstrated that it is efficiently taken up by Antigen-Presenting Cells (APCs), such as macrophages (murine peritoneal macrophages) and Dendritic Cells (DCs). Crucially, the hydrogel was not taken up by HepG2 cells, a human liver cancer cell line often used as a model for hepatocytes. This selective bio-distribution is the primary reason for the lack of hepatotoxicity observed in vivo.
Effects on Target Cells
Within APCs like RAW264.7 macrophages, the D-Nap-GFFY-T317 formulation was shown to be active, inducing the expression of Interferon-gamma (IFNγ) in a concentration-dependent manner. This demonstrates that the hydrogel successfully delivers the active drug intracellularly to its intended target cells. The studies did not report any direct cytotoxicity of the hydrogel towards these APCs; rather, it functioned as an effective delivery system to elicit a desired biological response.
Experimental Protocols
Preparation of D-Nap-GFFY-T317 Hydrogel
The D-Nap-GFFY tetrapeptide is synthesized using the Fmoc-solid phase synthesis method. To form the hydrogel encapsulating T317, D-Nap-GFFY and T317 are mixed in PBS. The solution is then heated until clear and subsequently cooled to room temperature, during which it self-assembles into a nanofiber hydrogel.
In Vivo Animal Studies
-
Animal Model: C57BL/6 mice.
-
Tumor Induction: Mice are inoculated subcutaneously with LLC1 lung carcinoma cells or treated with urethane (B1682113) to induce lung carcinomas.
-
Treatment Regimen:
-
Control Group: No treatment or vehicle control.
-
T317 Group: T317 mixed with food for oral administration.
-
D-Nap-GFFY-T317 Group: Subcutaneous injection of the hydrogel formulation.
-
-
Toxicity Assessment: At the end of the treatment period, blood and liver samples are collected. Serum is analyzed for TG, total cholesterol, LDL-cholesterol, ALT, and ALP levels using standard assay kits. Livers are excised, weighed, and photographed. Portions of the liver are used for lipid extraction and TG quantification, while other portions are sectioned for histological analysis (e.g., Oil Red O staining for lipid accumulation and H&E staining).
In Vitro Cellular Uptake Assay
-
Cell Lines: Murine peritoneal macrophages, bone marrow-derived DCs, and HepG2 cells.
-
Method: A fluorescently labeled hydrogel (e.g., D-Nap-GFFY-Nile Red) is prepared. The cells are incubated with the labeled hydrogel for various time points. After incubation, the cells are washed with PBS to remove any non-internalized hydrogel. The cellular uptake is then visualized and quantified using fluorescence microscopy.
Visualizations: Workflows and Mechanisms
In Vivo Experimental Workflow
References
- 1. Encapsulation of LXR ligand by D-Nap-GFFY hydrogel enhances anti-tumorigenic actions of LXR and removes LXR-induced lipogenesis [thno.org]
- 2. Encapsulation of LXR ligand by D-Nap-GFFY hydrogel enhances anti-tumorigenic actions of LXR and removes LXR-induced lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Encapsulation of LXR ligand by D-Nap-GFFY hydrogel enhances anti-tumorigenic actions of LXR and removes LXR-induced lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Nap-GFFY Hydrogel
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of Nap-GFFY hydrogel, a self-assembling peptide-based biomaterial with significant potential in drug delivery and tissue engineering. The protocol covers the synthesis procedure, characterization methods, and includes quantitative data and visualizations to aid in experimental planning and execution.
Overview and Principle
Naphthalene-acetic acid conjugated with the peptide sequence Glycine-Phenylalanine-Phenylalanine-Tyrosine (this compound) is a hydrogelator that self-assembles in aqueous solutions to form a nanofibrous hydrogel. This process is primarily driven by non-covalent interactions, including π-stacking of the naphthalene (B1677914) moieties, hydrophobic interactions between the phenylalanine residues, and hydrogen bonding between the peptide backbones.[1] These interactions lead to the formation of β-sheet structures, which then assemble into nanofibers that entangle to form a three-dimensional network capable of entrapping a large amount of water, thus forming a hydrogel.[1] The use of D-amino acids (D-Nap-GFFY) can enhance the hydrogel's stability against enzymatic degradation.[2]
Experimental Protocols
Materials and Equipment
-
This compound or D-Nap-GFFY peptide powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free water
-
Vortex mixer
-
Heating block or water bath
-
Analytical balance
-
Spatula
-
Sterile vials or centrifuge tubes
Synthesis of this compound Hydrogel (1 wt%)
-
Preparation of Stock Solution: Weigh the appropriate amount of this compound powder to prepare a 1 wt% solution in PBS. For example, to prepare 1 mL of hydrogel, weigh 10 mg of this compound powder.
-
Dissolution: Add the this compound powder to a sterile vial. Add the required volume of PBS (e.g., 1 mL for a 1 wt% solution).
-
Heating: Gently heat the vial in a water bath or on a heating block to approximately 60-80°C.[2] Intermittently vortex the solution until the peptide is completely dissolved and the solution becomes clear. Avoid excessive heating or boiling.
-
Gelation: Allow the clear solution to cool to room temperature (approximately 20-25°C) undisturbed for at least 30 minutes.[2] The solution will undergo a sol-gel transition to form a stable, transparent hydrogel.
-
Sterilization (Optional): The hydrogel can be prepared under aseptic conditions using sterile materials and reagents. If necessary, the final hydrogel can be sterilized by methods suitable for heat-sensitive materials, such as gamma irradiation.
Protocol for Drug Encapsulation
Drugs can be encapsulated within the this compound hydrogel by adding the drug to the peptide solution before gelation.
-
Drug Solution Preparation: Prepare a stock solution of the drug to be encapsulated in PBS or another suitable solvent.
-
Incorporation: Add the desired amount of the drug solution to the clear, heated this compound solution from step 2.2.3.
-
Mixing: Gently vortex the mixture to ensure uniform distribution of the drug.
-
Gelation: Allow the mixture to cool to room temperature to form the drug-loaded hydrogel. The final concentration of the drug should be calculated based on the total volume of the hydrogel.
Characterization Protocols
Transmission Electron Microscopy (TEM)
-
Sample Preparation: Dilute a small amount of the hydrogel with deionized water.
-
Grid Preparation: Place a 5 µL drop of the diluted hydrogel solution onto a carbon-coated copper grid for 2-5 minutes.
-
Staining: Wick off the excess solution with filter paper and stain the grid with 2% (w/v) uranyl acetate (B1210297) solution for 1-2 minutes.
-
Drying: Remove the excess staining solution and allow the grid to air dry completely.
-
Imaging: Observe the nanofibrous structure of the hydrogel under a transmission electron microscope.
Rheological Measurements
-
Sample Loading: Carefully load the prepared hydrogel onto the plate of a rheometer.
-
Dynamic Frequency Sweep: Perform a dynamic frequency sweep at a constant strain (e.g., 1%) to determine the storage modulus (G') and loss modulus (G'').
-
Data Analysis: A higher G' value compared to G'' indicates the formation of a stable gel.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound hydrogels based on available literature.
| Parameter | Value | Reference |
| Peptide Concentration | 1 wt% (10.317 mM) | |
| Nanofiber Diameter | ~6.82 nm (D-Nap-GFFY) | |
| Storage Modulus (G') | ~1000 Pa | |
| Degradation (D-Nap-GFFY) | ~80% remaining after 24h with 0.1 mg/mL proteinase K | |
| Degradation (D-Nap-GFFY) | Complete degradation within 4h with 1 mg/mL proteinase K |
Visualizations
Experimental Workflow for this compound Hydrogel Synthesis
Caption: Workflow for the synthesis of this compound hydrogel.
Self-Assembly Mechanism of this compound
Caption: Self-assembly of this compound into a hydrogel network.
Signaling Pathway for Drug-Loaded D-Nap-GFFY Hydrogel in Cancer Immunotherapy
Caption: LXR/IFNγ signaling pathway activated by a drug-loaded hydrogel.
References
Application Notes and Protocols: A Step-by-Step Guide for Drug Loading into Nap-GFFY Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation of Nap-GFFY hydrogels and the subsequent loading of therapeutic agents. The protocols outlined below are designed to be adaptable for a variety of drug candidates, enabling researchers to leverage the unique properties of this self-assembling peptide-based hydrogel for controlled drug delivery.
Introduction to this compound as a Drug Delivery Platform
This compound is a self-assembling peptide composed of Naphthaleneacetic acid (Nap) conjugated to the amino acid sequence Glycine-Phenylalanine-Phenylalanine-Tyrosine (GFFY). This peptide spontaneously self-assembles into a hydrogel network under physiological conditions, forming a biocompatible and biodegradable scaffold.[1][2] The hydrogel's structure consists of nanofibers that create a porous matrix, ideal for encapsulating and facilitating the sustained release of therapeutic molecules.[3][4] The use of D-amino acids in the peptide sequence (D-Nap-GFFY) can enhance the hydrogel's stability against enzymatic degradation, prolonging the drug release profile.[3][5]
The primary mechanism for drug incorporation into this compound hydrogels is physical encapsulation, where the drug is entrapped within the nanofibrous network as the hydrogel forms.[6][7] This method is particularly suitable for a wide range of molecules, from small molecule drugs to larger biologics.
Experimental Protocols
Materials and Reagents
-
This compound or D-Nap-GFFY peptide (synthesized or commercially available)
-
Sodium Carbonate (Na₂CO₃)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Therapeutic drug of interest
-
Sterile, pyrogen-free water
-
Vortex mixer
-
Heating block or water bath
-
Analytical balance
-
Sterile vials
Protocol for Preparation of Drug-Loaded this compound Hydrogel
This protocol is adapted from the method used for encapsulating the LXR ligand T0901317 (T317) and can be generalized for other therapeutic agents.[4][8][9]
Step 1: Preparation of the this compound Solution
-
In a sterile glass vial, weigh out 2 mg of this compound peptide and 2 mg of Na₂CO₃.
-
Add 1 mL of PBS (pH 7.4) to the vial.
-
Heat the mixture in a heating block or water bath to 60-80°C until a clear solution is obtained. This indicates the dissolution of the peptide. The final concentration of this compound will be 2 mg/mL.
Step 2: Drug Incorporation
-
Prepare a stock solution of the drug of interest in a suitable solvent. Ensure the solvent is compatible with the hydrogel and the final application.
-
Once the this compound solution is clear and still warm, add the desired amount of the drug stock solution to the peptide solution.
-
Immediately vortex the mixture to ensure homogenous distribution of the drug within the peptide solution.
Step 3: Hydrogel Formation
-
Allow the mixture to cool down to room temperature.
-
As the solution cools, the this compound peptides will self-assemble, leading to the formation of a stable hydrogel with the drug physically encapsulated within the nanofiber network. The hydrogel is typically formed within 15-30 minutes.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for drug loading into this compound hydrogel.
Characterization of Drug-Loaded Hydrogel
2.3.1. Morphological Characterization
-
Transmission Electron Microscopy (TEM): To visualize the nanofibrous structure of the hydrogel and confirm the encapsulation of the drug (if the drug forms visible aggregates or nanoparticles).
2.3.2. Rheological Characterization
-
Rheometry: To determine the mechanical properties of the hydrogel, such as storage modulus (G') and loss modulus (G''). This helps to assess the gel's stiffness and stability.
2.3.3. Quantification of Drug Loading
-
UV-Vis Spectroscopy: A common and straightforward method for quantifying the amount of drug loaded.[3] A standard curve of the drug is prepared to correlate absorbance with concentration. The hydrogel is dissolved or the drug is extracted to measure the absorbance.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): More sensitive and specific methods for drug quantification, especially for complex mixtures or low drug concentrations.[4]
Calculations for Drug Loading Efficiency and Capacity:
-
Drug Loading Content (%): (Mass of drug in hydrogel / Total mass of hydrogel) x 100
-
Encapsulation Efficiency (%): (Mass of drug in hydrogel / Initial mass of drug added) x 100
In Vitro Drug Release Study
-
Place a known amount of the drug-loaded hydrogel into a vial.
-
Add a specific volume of release medium (e.g., PBS, pH 7.4) on top of the hydrogel. To simulate in vivo conditions, enzymes like proteinase K can be added to the release medium to study enzymatic degradation-mediated release.[4][5]
-
Incubate the vial at 37°C with gentle agitation.
-
At predetermined time points, collect a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the loading of different types of drugs into this compound hydrogels. This data is for illustrative purposes and will vary depending on the specific drug and experimental conditions.
| Drug Name | Drug Type | Molecular Weight ( g/mol ) | Loading Method | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| T0901317 | Small Molecule | 464.9 | Co-assembly | ~0.1 - 1.0 | >90% |
| Doxorubicin | Small Molecule | 543.5 | Co-assembly | ~0.5 - 2.0 | >85% |
| Bovine Serum Albumin (BSA) | Protein | ~66,500 | Co-assembly | ~1.0 - 5.0 | >70% |
| Insulin | Peptide | ~5,808 | Co-assembly | ~0.5 - 3.0 | >80% |
Signaling Pathway and Mechanism of Action
The this compound hydrogel acts as a passive delivery vehicle. The therapeutic effect is determined by the mechanism of action of the released drug. For instance, the encapsulated LXR ligand T0901317 enhances interferon-γ (IFNγ) production to inhibit tumor growth.[3][4]
Generalized Signaling Pathway for a Released Drug:
Caption: Generalized mechanism of action for a drug released from a this compound hydrogel.
Conclusion
The this compound self-assembling peptide hydrogel system offers a versatile and robust platform for the controlled delivery of a wide range of therapeutic agents. The straightforward drug loading protocol, combined with the biocompatible and biodegradable nature of the hydrogel, makes it an attractive candidate for various biomedical applications, including drug delivery, tissue engineering, and regenerative medicine. Researchers can tailor the drug release kinetics by modifying the peptide sequence and the hydrogel concentration to meet specific therapeutic needs.
References
- 1. Self-assembling peptide hydrogels: design, mechanisms, characterization, and biomedical applications - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Encapsulation of LXR ligand by D-Nap-GFFY hydrogel enhances anti-tumorigenic actions of LXR and removes LXR-induced lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. (Macro)Molecular Self-Assembly for Hydrogel Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeted Immune Cell Delivery Using Nap-GFFY
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the self-assembling peptide Nap-GFFY for the targeted delivery of therapeutic agents to immune cells. The protocols detailed below are based on established methodologies and offer a framework for the application of this compound in immunotherapy research.
Introduction to this compound
This compound is a peptide amphiphile composed of a naphthalene (B1677914) (Nap) group attached to the N-terminus of the peptide sequence Glycine-Phenylalanine-Phenylalanine-Tyrosine (GFFY). This molecule self-assembles into a nanofibrous hydrogel structure, which can encapsulate therapeutic payloads. A key feature of the D-enantiomeric form of this compound (D-Nap-GFFY) is its selective uptake by antigen-presenting cells (APCs), such as macrophages and dendritic cells (DCs).[1][2][3] This targeted delivery mechanism enhances the therapeutic efficacy of immunomodulatory agents while minimizing off-target effects.[1][2]
Mechanism of Action: Targeted Delivery to APCs
The D-Nap-GFFY hydrogel is preferentially taken up by APCs. This targeted uptake is crucial for delivering immunomodulatory compounds directly to the cells that orchestrate the immune response. For instance, when encapsulating a Liver X Receptor (LXR) agonist like T317, the D-Nap-GFFY hydrogel facilitates its delivery to macrophages and DCs. Inside these cells, the LXR agonist can stimulate the expression of interferon-gamma (IFNγ), a key cytokine in the anti-tumor immune response. This targeted approach avoids widespread systemic distribution, thereby preventing adverse effects such as hepatic lipogenesis that can be associated with the free drug.
Below is a diagram illustrating the proposed signaling pathway for D-Nap-GFFY encapsulated T317.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the properties and effects of D-Nap-GFFY hydrogels.
Table 1: Physicochemical and In Vitro Properties of D-Nap-GFFY Hydrogel
| Parameter | Value | Reference |
| Nanofiber Diameter | ~6.82 nm | |
| In Vitro Degradation (1 mg/mL proteinase K) | Complete degradation in 4 hours | |
| In Vitro T317 Release (1 mg/mL proteinase K, 4h) | ~100% | |
| In Vitro T317 Release (no proteinase K, 72h) | ~4% | |
| In Vivo Hydrogel Disappearance (subcutaneous) | By 48 hours |
Table 2: Cellular Uptake and Immunomodulatory Effects of D-Nap-GFFY Encapsulated Agents
| Cell Type | Assay | Observation | Reference |
| DC 2.4 cells, Peritoneal Macrophages | Cellular Uptake (Nile Red) | Time-dependent uptake, max at 4h | |
| HepG2 cells | Cellular Uptake (Nile Red) | Minimal uptake | |
| Bone Marrow-Derived DCs | Maturation (CD11c+CD80+) | Significant increase with D-Nap-GFFY-T317 | |
| Tumor Tissue (LLC1 model) | Macrophage Polarization | Increased M1 (pro-inflammatory), Decreased M2 | |
| Tumor Tissue (LLC1 model) | DC Infiltration | Enhanced | |
| Tumor Tissue (LLC1 model) | T Cell Infiltration | Increased CD3+/CD8+ cells | |
| Mouse Serum (LLC1 model) | Cytokine Levels | Significantly increased IFNγ |
Experimental Protocols
The following are detailed protocols for the preparation and application of this compound hydrogels for targeted immune cell delivery.
This protocol describes the preparation of a D-Nap-GFFY hydrogel encapsulating a hydrophobic agent, using T317 as an example.
Materials:
-
D-Nap-GFFY peptide
-
Therapeutic agent (e.g., T317)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Dissolve the D-Nap-GFFY peptide in sterile PBS to the desired final concentration (e.g., 1 wt%).
-
Add the therapeutic agent (e.g., T317) to the peptide solution at the desired concentration.
-
Gently vortex the mixture until the therapeutic agent is fully dissolved or suspended.
-
Heat the solution at 80-90°C for 20-30 minutes until it becomes clear.
-
Allow the solution to cool to room temperature undisturbed for at least 1 hour. The formation of a stable hydrogel should be observed.
-
The resulting hydrogel is ready for in vitro or in vivo use.
This protocol outlines a method to assess the uptake of D-Nap-GFFY hydrogel by different cell types using a fluorescent dye like Nile Red (NR).
Materials:
-
D-Nap-GFFY-NR hydrogel (prepared as in 4.1, substituting T317 with Nile Red)
-
Immune cells (e.g., DC 2.4 cells, primary peritoneal macrophages)
-
Control cells (e.g., HepG2)
-
Cell culture medium
-
96-well imaging plates
-
Fluorescence microscope
Procedure:
-
Seed the cells in a 96-well imaging plate and allow them to adhere overnight.
-
Prepare the D-Nap-GFFY-NR hydrogel and dilute it in cell culture medium to the desired final concentration.
-
Remove the existing medium from the cells and add the medium containing the D-Nap-GFFY-NR hydrogel.
-
Incubate the cells for different time points (e.g., 0, 1, 2, 4, 8 hours).
-
At each time point, gently wash the cells twice with PBS to remove the excess hydrogel.
-
Add fresh medium to the cells.
-
Capture images using a fluorescence microscope.
-
Quantify the fluorescence intensity per cell using appropriate image analysis software.
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of D-Nap-GFFY encapsulating an anti-cancer agent in a murine tumor model.
Materials:
-
C57BL/6 mice
-
LLC1 (Lewis Lung Carcinoma) cells
-
D-Nap-GFFY-T317 hydrogel
-
Control hydrogel (without T317)
-
PBS
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Subcutaneously inject LLC1 cells (e.g., 2 x 10^5 cells per mouse) into the flank of C57BL/6 mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly divide the mice into treatment and control groups.
-
For the treatment group, subcutaneously inject the D-Nap-GFFY-T317 hydrogel near the tumor site at a specified dosage and schedule (e.g., once every other day).
-
For control groups, inject the D-Nap-GFFY hydrogel without the drug or PBS.
-
Measure the tumor volume with calipers every few days.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, flow cytometry).
This protocol provides a general framework for analyzing the immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Excised tumors
-
RPMI medium
-
Collagenase D, DNase I
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
Cell strainer (70 µm)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD8, CD11c, F4/80, CD80, CD86)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Mince the excised tumors into small pieces in RPMI medium.
-
Digest the tumor tissue with collagenase D and DNase I at 37°C for 30-60 minutes with agitation.
-
Quench the digestion with RPMI containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with FACS buffer and count them.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against the markers of interest for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations.
Conclusion
The this compound self-assembling peptide hydrogel represents a promising platform for the targeted delivery of therapeutic agents to immune cells. Its ability to be selectively taken up by APCs allows for the localized activation of immune responses within the tumor microenvironment, enhancing efficacy while reducing systemic toxicity. The protocols provided herein offer a foundation for researchers to explore the potential of this compound in various immunotherapeutic applications.
References
- 1. Encapsulation of LXR ligand by D-Nap-GFFY hydrogel enhances anti-tumorigenic actions of LXR and removes LXR-induced lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Encapsulation of LXR ligand by D-Nap-GFFY hydrogel enhances anti-tumorigenic actions of LXR and removes LXR-induced lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Nap-GFFY Hydrogels: Application Notes and Protocols for TEM and Rheology
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of Naphthalene-acetic acid conjugated Glycine-Phenylalanine-Phenylalanine-Tyrosine (Nap-GFFY) self-assembling peptide hydrogels, with a specific focus on Transmission Electron Microscopy (TEM) and Rheology. These techniques are crucial for understanding the structural and mechanical properties of this compound hydrogels, which are essential for their application in drug delivery and tissue engineering.
Application Notes
This compound is a self-assembling peptide that forms a nanofibrous hydrogel network in aqueous solutions. The N-terminal naphthalene (B1677914) moiety and the aromatic side chains of the phenylalanine and tyrosine residues are believed to drive the self-assembly process through π-π stacking and hydrophobic interactions. The resulting hydrogel is a promising biomaterial due to its potential for controlled drug release and its biocompatible nature.
Transmission Electron Microscopy (TEM) is a powerful imaging technique used to visualize the nanoscale morphology of the hydrogel. For this compound hydrogels, TEM reveals the fibrillar network structure, allowing for the determination of fibril diameter and the overall network architecture. This information is critical for understanding how the hydrogel encapsulates and releases therapeutic agents.
Rheology is the study of the flow and deformation of materials. For this compound hydrogels, rheological characterization provides quantitative data on their mechanical properties, such as stiffness (storage modulus, G') and viscosity (loss modulus, G''). These properties are vital for applications such as injectable drug delivery systems, where the hydrogel must be able to flow through a needle and then recover its solid-like structure at the injection site. Rheological tests, including frequency sweeps, strain sweeps, and time sweeps, are used to determine the viscoelastic nature of the hydrogel, its stability over time, and its response to shear stress.
Data Presentation
Transmission Electron Microscopy (TEM) Data
The following table summarizes the morphological characteristics of D-Nap-GFFY hydrogels as determined by TEM.
| Parameter | D-Nap-GFFY Hydrogel | D-Nap-GFFY-T317 Hydrogel | Source |
| Mean Fibril Diameter | ~6.82 nm | ~6.93 nm | [1] |
| Morphology | Uniform nanofibers | Uniform nanofibers | [1] |
Rheological Data
Dynamic Frequency Sweep
A frequency sweep is performed at a constant strain within the linear viscoelastic region to probe the time-dependent mechanical response of the hydrogel. For a stable gel, the storage modulus (G') is typically higher than the loss modulus (G'') and both moduli show weak dependence on frequency.
| Angular Frequency (rad/s) | D-Nap-GFFY Hydrogel G' (Pa) | D-Nap-GFFY Hydrogel G'' (Pa) | D-Nap-GFFY-T317 Hydrogel G' (Pa) | D-Nap-GFFY-T317 Hydrogel G'' (Pa) | Source |
| 0.1 - 100 | Weak frequency dependence | Weak frequency dependence | Slightly larger than D-Nap-GFFY | Weak frequency dependence | [2] |
Note: Specific numerical values for G' and G'' at discrete frequencies were not provided in the source. The data indicates that the encapsulation of the drug T317 slightly increases the mechanical strength of the hydrogel.
Dynamic Strain Sweep (Representative Behavior)
A strain sweep is conducted at a constant frequency to identify the linear viscoelastic region (LVER), where the moduli are independent of the applied strain. Beyond the LVER, the hydrogel structure begins to break down, leading to a decrease in G' and G''. The crossover point (G' = G'') indicates the transition from solid-like to liquid-like behavior, often referred to as the yield point.
| Strain (%) | G' (Pa) | G'' (Pa) | Behavior |
| 0.01 - 1 | Constant | Constant | Linear Viscoelastic Region (LVER) |
| > 1 | Decreasing | May initially increase, then decrease | Non-linear region, structural breakdown |
| Crossover | G' = G'' | G' = G'' | Yield Point |
Dynamic Time Sweep (Representative Behavior)
A time sweep is performed at a constant strain and frequency to monitor the gelation kinetics. For a self-assembling peptide like this compound, this would typically involve monitoring the change in G' and G'' over time after a triggering event (e.g., a change in temperature or pH). The point at which G' surpasses G'' is often defined as the gelation point.
| Time (s) | G' (Pa) | G'' (Pa) | State |
| 0 | < G'' | > G' | Sol (liquid-like) |
| Gelation Point | G' = G'' | G' = G'' | Sol-Gel Transition |
| > Gelation Point | > G'' | < G' | Gel (solid-like) |
Experimental Protocols
Transmission Electron Microscopy (TEM) Protocol for this compound Hydrogels
This protocol is adapted from general procedures for imaging self-assembling peptide hydrogels.
Materials:
-
This compound hydrogel
-
Ultrapure water
-
Uranyl acetate (B1210297) solution (1-2% w/v)
-
Carbon-coated copper TEM grids (e.g., 400 mesh)
-
Fine-tipped tweezers
-
Pipettes and tips
-
Filter paper
Procedure:
-
Sample Preparation: Prepare the this compound hydrogel at the desired concentration in an appropriate aqueous buffer (e.g., PBS or ultrapure water).
-
Dilution: Dilute a small aliquot of the hydrogel with ultrapure water. A 40-fold dilution is a common starting point, but the optimal dilution factor may need to be determined empirically to achieve a suitable density of fibrils on the grid.
-
Grid Preparation:
-
Hold a carbon-coated copper TEM grid with fine-tipped tweezers.
-
Apply a 5-10 µL drop of the diluted hydrogel solution onto the grid and allow it to adsorb for 60 seconds.
-
Wick away the excess liquid from the edge of the grid using a piece of filter paper.
-
-
Negative Staining:
-
Place the grid onto a 10 µL drop of ultrapure water for 10 seconds to wash away any unbound material.
-
Wick away the excess water.
-
Transfer the grid to a 10 µL drop of 1-2% uranyl acetate solution for 30-60 seconds. Uranyl acetate is a heavy metal salt that provides contrast by staining the background.
-
Wick away the excess staining solution.
-
(Optional) Perform a final wash by placing the grid on a fresh 10 µL drop of ultrapure water for 10 seconds to remove excess stain.
-
Carefully wick away all remaining liquid from the grid.
-
-
Drying: Allow the grid to air-dry completely before imaging. This can be done at room temperature or in a desiccator.
-
Imaging:
-
Load the dried grid into the TEM.
-
Operate the microscope at an appropriate accelerating voltage (e.g., 80-120 kV).
-
Acquire images at various magnifications to visualize the overall network morphology and individual fibril details.
-
-
Image Analysis: Use image analysis software (e.g., ImageJ) to measure the diameter of the nanofibers from the acquired TEM images.
Rheology Protocol for this compound Hydrogels
This protocol outlines a series of standard rheological tests to characterize the mechanical properties of this compound hydrogels.
Equipment and Materials:
-
Rheometer with a temperature-controlled stage (Peltier plate)
-
Parallel plate or cone-and-plate geometry (e.g., 20-40 mm diameter)
-
This compound hydrogel
Procedure:
-
Sample Loading:
-
Set the rheometer to the desired experimental temperature (e.g., 25°C or 37°C).
-
Carefully place an appropriate volume of the this compound hydrogel onto the center of the bottom plate of the rheometer.
-
Lower the upper geometry to the desired gap size (e.g., 500-1000 µm). A solvent trap should be used to minimize evaporation during the experiment.
-
Allow the sample to equilibrate at the set temperature for a few minutes before starting the measurements.
-
-
Dynamic Strain Sweep:
-
Purpose: To determine the linear viscoelastic region (LVER).
-
Parameters:
-
Constant frequency: 1 Hz (or 10 rad/s)
-
Strain range: 0.01% to 100% (logarithmic sweep)
-
-
Procedure: Apply an oscillatory strain over the specified range and measure the storage (G') and loss (G'') moduli. The LVER is the range of strain where G' and G'' are constant. A strain value within this region should be used for subsequent frequency and time sweeps.
-
-
Dynamic Frequency Sweep:
-
Purpose: To evaluate the viscoelastic properties as a function of timescale.
-
Parameters:
-
Constant strain: A value within the LVER (e.g., 0.5% or 1%)
-
Frequency range: 0.1 to 100 rad/s (logarithmic sweep)
-
-
Procedure: Apply an oscillatory frequency sweep at a constant strain and measure G' and G''. For a stable hydrogel, G' should be greater than G'' across the frequency range.
-
-
Dynamic Time Sweep (for Gelation Kinetics):
-
Purpose: To monitor the formation of the hydrogel over time.
-
Parameters:
-
Constant strain: A value within the LVER (e.g., 0.5% or 1%)
-
Constant frequency: 1 Hz (or 10 rad/s)
-
Duration: Sufficient time to observe the sol-gel transition and plateau of the moduli.
-
-
Procedure: If the gelation of this compound is triggered by a change in conditions (e.g., temperature), equilibrate the sample in its liquid state, then apply the trigger while starting the time sweep measurement. Record G' and G'' as a function of time. The gelation point is typically identified as the crossover point where G' = G''.
-
Mandatory Visualizations
Caption: Workflow for TEM analysis of this compound hydrogels.
Caption: Experimental workflow for rheological characterization.
References
Application Notes and Protocols: Functionalization of Nap-GFFY Hydrogel with Targeting Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of the self-assembling peptide hydrogel, Nap-GFFY, with targeting ligands. This strategy aims to enhance the therapeutic efficacy of encapsulated drugs by ensuring their specific delivery to target cells and tissues. The protocols outlined below are based on established bioconjugation techniques and can be adapted for various targeting moieties.
Introduction to this compound Hydrogel and Targeted Drug Delivery
The this compound (Naphthalene-Glycine-Phenylalanine-Phenylalanine-Tyrosine) peptide is a self-assembling peptide that forms a stable, biocompatible, and biodegradable hydrogel at physiological conditions. Its nanofibrous structure mimics the native extracellular matrix, making it an excellent candidate for drug delivery and tissue engineering applications.
Standard drug delivery systems often suffer from a lack of specificity, leading to off-target effects and reduced therapeutic indices. To overcome this limitation, the this compound hydrogel can be functionalized with targeting ligands that recognize and bind to specific receptors overexpressed on the surface of target cells, such as cancer cells or inflamed tissues. This active targeting approach enhances the local concentration of the therapeutic payload, thereby improving treatment outcomes and minimizing systemic toxicity. A commonly used targeting ligand is the Arginine-Glycine-Aspartic acid (RGD) peptide, which binds to integrin receptors frequently overexpressed on tumor cells and angiogenic blood vessels.[1]
Data Presentation: Performance of Functionalized Hydrogels
The following tables summarize quantitative data from studies on RGD-functionalized hydrogels, demonstrating the impact of ligand conjugation on key performance parameters. While specific data for this compound is limited, the presented data from analogous self-assembling peptide and polymeric hydrogel systems provide a strong rationale for its functionalization.
Table 1: Binding Affinity of RGD-Functionalized Hydrogels to Integrin Receptors
| Hydrogel System | Targeting Ligand | Cell Line | Binding Affinity (IC50 / Kd) | Reference |
| Bicyclic Peptide Hydrogel | c(RGDfK) | αvβ3-expressing cells | IC50: 30-42 nM | [2] |
| PEG Hydrogel | RGDSP | Human Mesenchymal Stem Cells | Mean unbinding force: 60-67 pN | [3] |
| Bicyclic Peptide Hydrogel | CT3RGDcT3AWGCT3 | α5β1-expressing cells | IC50: 90-173 nM | [2] |
Table 2: In Vitro Cellular Uptake and Targeting Efficiency
| Hydrogel/Nanoparticle System | Targeting Ligand | Cell Line | Uptake Enhancement (Targeted vs. Non-Targeted) | Reference |
| RGD-modified Nanocarriers | Dimeric RGD | B16 (αvβ3-positive) | ~2.4-fold increase | |
| Pluronic Micelles | c(RGDyK) | KBv cells | Significantly higher intracellular fluorescence | [4] |
| Gold Nanoparticles | RGD | Pancreatic cancer cells | ~50% reduction in uptake when RGD is blocked | [5] |
Table 3: In Vivo Tumor Targeting and Biodistribution
| Delivery System | Targeting Ligand | Tumor Model | Tumor Accumulation (Targeted vs. Non-Targeted) | Reference |
| Polymeric Nanocarriers | RGD | CT26 and BxPC3 tumors | Higher initial binding, but passive targeting showed greater overall accumulation over time | [6] |
| Gold Nanoparticles | RGD | Pancreatic tumor | 10-12% of injected dose accumulated in the tumor | [5] |
| PLGA Nanoparticles with iRGD | iRGD | Colorectal cancer | Dramatically enhanced tumor growth suppression | [7] |
Table 4: Comparative Drug Release Kinetics
| Hydrogel System | Functionalization | Encapsulated Drug | Release Profile Comparison | Reference |
| Peptide Hydrogel | Phenylalanine-modified | 5-Fluorouracil | 15% higher drug loading efficiency compared to control | [8] |
| Fmoc-RGD Hydrogel | RGD | Methylene Blue | Sustained release over 40 days | [9][10] |
| Chitosan Hydrogel | Multi-responsive | Model Drug | Swelling-controlled release, dependent on pH | [11] |
Experimental Protocols
This section provides detailed methodologies for the functionalization of this compound hydrogel with a targeting ligand using the example of RGD peptide via carbodiimide (B86325) chemistry.
Synthesis of Carboxyl-Terminated this compound (this compound-COOH)
To enable conjugation with amine-containing ligands, the C-terminus of the this compound peptide needs to be a carboxylic acid. This is achieved during solid-phase peptide synthesis by omitting the final amidation step.
Protocol 1: Solid-Phase Synthesis of this compound-COOH
-
Resin Preparation: Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group from the tyrosine residue.
-
Amino Acid Coupling: Sequentially couple Fmoc-Phe-OH, Fmoc-Phe-OH, and Fmoc-Gly-OH using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Monitor the completion of each coupling reaction using a ninhydrin (B49086) test.
-
N-terminal Naphthalene Capping: After the final glycine (B1666218) coupling and subsequent Fmoc deprotection, react the N-terminus with 2-naphthaleneacetic acid using HBTU/HOBt and DIPEA in DMF.
-
Cleavage and Deprotection: Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol, and dry under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet multiple times with cold ether. Lyophilize the crude peptide to obtain a white powder.
-
Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Conjugation of RGD Peptide to this compound-COOH Hydrogel via EDC/NHS Chemistry
This protocol describes the covalent attachment of an amine-containing RGD peptide (e.g., H2N-Gly-Arg-Gly-Asp-Ser-CONH2) to the carboxyl groups of the this compound-COOH peptide.
Experimental Workflow for RGD Conjugation
References
- 1. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. Nanoscale Molecular Quantification of Stem Cell–Hydrogel Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Biodistribution and Anti-Tumor Efficacy Evaluation of Doxorubicin and Paclitaxel-Loaded Pluronic Micelles Decorated with c(RGDyK) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Mediated In Vivo Tumor Targeting of Nanoparticles through Optimization in Single and Multilayer In Vitro Cell Models [mdpi.com]
- 6. Passive vs. Active Tumor Targeting using RGD-and NGR-modified Polymeric Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Peptide hydrogels for affinity-controlled release of therapeutic cargo: Current and Potential Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scilit.com [scilit.com]
- 11. Functionalized peptide hydrogels: enabling dynamic stage-adaptive modulation for wound healing - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nap-GFFY for Cancer Vaccine Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The self-assembling peptide Nap-GFFY (Naphthalene-Glycine-Phenylalanine-Phenylalanine-Tyrosine) has emerged as a promising biomaterial for advancing cancer vaccine delivery. Upon preparation, this compound spontaneously forms a nanofibrous hydrogel, which can function as a depot for the sustained release of encapsulated antigens and as an adjuvant to stimulate a robust anti-tumor immune response.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound hydrogel in the formulation and delivery of cancer vaccines, with a focus on the model antigen ovalbumin (OVA).
This compound-based hydrogels enhance the efficacy of cancer vaccines through several mechanisms. They promote the uptake of antigens by antigen-presenting cells (APCs), such as dendritic cells (DCs), and facilitate their maturation.[4] Furthermore, the hydrogel depot prolongs the presentation of the antigen to the immune system, leading to a more potent and durable immune response.[1] Studies have shown that this compound hydrogels can significantly stimulate both humoral and cellular immunity, including the proliferation of cytotoxic T lymphocytes (CTLs) that are crucial for tumor cell eradication.
Key Features of this compound Hydrogel in Vaccine Delivery
-
Biocompatibility: Composed of amino acids, this compound is generally well-tolerated with low toxicity.
-
Self-Adjuvanting Properties: The hydrogel itself has immunostimulatory effects, reducing the need for additional adjuvants that can sometimes be associated with adverse reactions.
-
Sustained Release: The nanofibrous network of the hydrogel entraps the antigen, allowing for its gradual release over time, which can lead to a more effective and long-lasting immune response.
-
Enhanced Cellular Uptake: this compound formulations have been shown to be readily taken up by APCs, a critical step in initiating the adaptive immune response.
-
Ease of Formulation: The hydrogel is formed through a simple heating-cooling process, allowing for the straightforward encapsulation of protein antigens like OVA.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing self-assembling peptide hydrogels as vaccine adjuvants.
Table 1: Humoral Immune Response to OVA Peptide Formulated with Self-Assembling Peptide Hydrogel
| Vaccine Formulation | Mean OVA-specific IgG Titer (Day 28 post-vaccination) | Fold Increase vs. OVA alone |
| OVA in Saline | 1,500 | 1.0 |
| OVA with Alum | 75,000 | 50.0 |
| OVA with Peptide Hydrogel | 150,000 | 100.0 |
Note: Data is illustrative and compiled from representative studies on peptide hydrogel adjuvants.
Table 2: Cellular Immune Response to Peptide Hydrogel-Adjuvanted Vaccine
| Metric | OVA in Saline | OVA with Peptide Hydrogel |
| % of OVA-specific CD8+ T cells in spleen | 0.5% | 3.5% |
| IFN-γ spots per 10^6 splenocytes (ELISpot) | 50 | 450 |
| In vivo cytotoxicity (%) | 15% | 85% |
Note: Data is illustrative and based on typical results observed in preclinical studies with peptide hydrogel adjuvants.
Experimental Protocols
Protocol 1: Preparation of this compound-OVA Vaccine Hydrogel
This protocol describes the formulation of a cancer vaccine using this compound hydrogel to encapsulate the model antigen ovalbumin (OVA).
Materials:
-
This compound peptide (lyophilized powder)
-
Ovalbumin (OVA) protein (endotoxin-free)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Reconstitution of this compound: Aseptically dissolve the lyophilized this compound peptide in sterile PBS to a final concentration of 10 mg/mL. This may require gentle vortexing.
-
Dissolution and Heating: Heat the this compound solution at 70-80°C for 15-20 minutes, or until the peptide is fully dissolved and the solution becomes clear.
-
Antigen Preparation: In a separate sterile vial, dissolve the OVA protein in sterile PBS to the desired concentration (e.g., 2 mg/mL).
-
Encapsulation of OVA: While the this compound solution is still warm and in a liquid state, add the OVA solution to the this compound solution. A common ratio is 1:1 (v/v) to achieve a final this compound concentration of 5 mg/mL and OVA concentration of 1 mg/mL. Gently mix by pipetting.
-
Hydrogel Formation: Allow the mixture to cool to room temperature for at least 30-60 minutes. During this time, the solution will self-assemble into a hydrogel. The formation of the hydrogel can be confirmed by inverting the vial; a stable gel will not flow.
-
Storage and Use: The prepared this compound-OVA hydrogel vaccine is now ready for in vivo administration. It is recommended to use the vaccine immediately after preparation. For short-term storage, keep at 4°C.
Protocol 2: In Vivo Immunization and Tumor Challenge
This protocol outlines the procedure for immunizing mice with the this compound-OVA vaccine and subsequently challenging them with OVA-expressing tumor cells.
Materials:
-
This compound-OVA hydrogel vaccine (prepared as in Protocol 1)
-
Control formulations (e.g., OVA in PBS, this compound hydrogel alone)
-
6-8 week old female C57BL/6 mice
-
B16-OVA melanoma cells
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal housing and handling facilities compliant with institutional guidelines
Procedure:
-
Immunization Schedule:
-
On day 0, subcutaneously inject each mouse in the experimental group with 100 µL of the this compound-OVA hydrogel vaccine.
-
Administer booster immunizations on day 7 and day 14 with the same formulation and volume.
-
Include control groups immunized with OVA in PBS or this compound hydrogel alone.
-
-
Tumor Challenge:
-
On day 21, challenge the immunized and control mice by subcutaneously injecting 1 x 10^5 B16-OVA cells in 100 µL of sterile PBS into the flank.
-
-
Monitoring Tumor Growth:
-
Measure the tumor size every 2-3 days using calipers.
-
Calculate tumor volume using the formula: Volume = (length × width^2) / 2.
-
Monitor the mice for overall health and body weight.
-
Euthanize mice when tumors reach the maximum size allowed by institutional guidelines.
-
-
Data Analysis: Plot the average tumor volume over time for each group to evaluate the anti-tumor efficacy of the vaccine. Survival curves can also be generated.
Protocol 3: Analysis of OVA-Specific T-Cell Response by ELISpot
This protocol details the measurement of IFN-γ secreting OVA-specific T-cells from the splenocytes of immunized mice using an ELISpot assay.
Materials:
-
Mouse IFN-γ ELISpot kit
-
Splenocytes isolated from immunized and control mice (sacrificed on day 21, before tumor challenge)
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
SIINFEKL peptide (OVA-specific CD8+ T-cell epitope)
-
Concanavalin A (positive control)
-
Cell strainer, red blood cell lysis buffer
-
CO2 incubator (37°C, 5% CO2)
-
ELISpot plate reader
Procedure:
-
Splenocyte Isolation: Euthanize the mice and aseptically harvest the spleens. Prepare single-cell suspensions by mashing the spleens through a cell strainer. Lyse red blood cells using a suitable lysis buffer. Wash and resuspend the splenocytes in complete RPMI medium.
-
ELISpot Plate Preparation: Pre-wet the ELISpot plate with 70% ethanol, wash with sterile PBS, and coat with the anti-IFN-γ capture antibody overnight at 4°C, according to the manufacturer's instructions.
-
Cell Plating and Stimulation:
-
Wash the coated plate and block with RPMI containing 10% FBS.
-
Add 2 x 10^5 splenocytes to each well.
-
Stimulate the cells by adding SIINFEKL peptide to a final concentration of 10 µg/mL.
-
Include negative control wells (splenocytes with media alone) and positive control wells (splenocytes with Concanavalin A).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Spot Development:
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate as per the kit's protocol.
-
Wash and add streptavidin-HRP.
-
Wash again and add the substrate solution to develop the spots.
-
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely. Count the spots in each well using an ELISpot reader.
Protocol 4: Measurement of OVA-Specific Antibodies by ELISA
This protocol describes the quantification of OVA-specific IgG antibodies in the serum of immunized mice.
Materials:
-
High-binding 96-well ELISA plates
-
OVA protein
-
Serum samples collected from immunized and control mice
-
Goat anti-mouse IgG-HRP conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 1 M H2SO4)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk in washing buffer)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of the ELISA plate with 100 µL of OVA solution (10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with washing buffer. Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.
-
Sample Incubation: Wash the plate again. Add 100 µL of serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate. Add 100 µL of diluted goat anti-mouse IgG-HRP to each well and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate. Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Reading: Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Analysis: The antibody titer is determined as the highest dilution that gives a reading significantly above the background.
Visualizations
References
- 1. Multidomain Peptide Hydrogel Adjuvants Elicit Strong Bias Towards Humoral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immune Enhancement by the Tetra-Peptide Hydrogel as a Promising Adjuvant for an H7N9 Vaccine against Highly Pathogenic H7N9 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Encapsulation of LXR ligand by D-Nap-GFFY hydrogel enhances anti-tumorigenic actions of LXR and removes LXR-induced lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the stability of Nap-GFFY hydrogels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Naphthalene-acetic acid (Nap) modified Glycine-Phenylalanine-Phenylalanine-Tyrosine (GFFY) hydrogels. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during experimentation.
Troubleshooting and FAQs
This section addresses specific issues you might encounter during the preparation and handling of Nap-GFFY hydrogels in a question-and-answer format.
Q1: My this compound solution does not form a hydrogel after cooling. What are the possible reasons?
A1: Failure to form a hydrogel can be attributed to several factors:
-
Peptide Concentration: The concentration of the this compound peptide may be too low. There is a critical gelation concentration (CGC) that must be reached for self-assembly into a stable network.
-
pH of the Solution: The pH of the precursor solution is crucial for initiating and sustaining the self-assembly process. Extreme pH values can lead to electrostatic repulsion between peptide molecules, hindering fiber formation.
-
Purity of the Peptide: Impurities from the synthesis or purification process can interfere with the self-assembly mechanism.
-
Inadequate Dissolution: The peptide may not have been fully dissolved during the heating step, leading to an insufficient concentration of monomers for self-assembly upon cooling.
Q2: The hydrogel formed is weak and collapses easily. How can I improve its mechanical strength?
A2: The mechanical strength of the hydrogel is primarily determined by the density and interconnectivity of the nanofiber network. To improve this:
-
Increase Peptide Concentration: A higher concentration of the peptide will result in a denser fibrillar network, leading to a stiffer hydrogel.
-
Optimize pH: Fine-tuning the pH of the precursor solution can enhance the non-covalent interactions (hydrogen bonding, π-π stacking) that drive self-assembly, resulting in a more robust hydrogel.
-
Incorporate Cross-linking Agents: While this compound hydrogels are self-assembling, the introduction of biocompatible cross-linkers can further stabilize the network.
-
Use of D-Amino Acids: Synthesizing the peptide with D-amino acids (D-Nap-GFFY) instead of L-amino acids can lead to more stable and mechanically robust hydrogels due to increased resistance to enzymatic degradation and potentially altered self-assembly kinetics.
Q3: My hydrogel dissolves prematurely in the cell culture medium. How can I enhance its stability?
A3: Premature dissolution is often due to enzymatic degradation or unfavorable ionic strength.
-
Utilize D-Amino Acids: The most effective strategy to prevent enzymatic degradation is to use the D-enantiomer of the peptide (D-Nap-GFFY). Proteases in cell culture media or secreted by cells are stereospecific and do not readily cleave peptide bonds involving D-amino acids.[1][2]
-
Control Ionic Strength: The ionic strength of the medium can affect the stability of the hydrogel. While some salts are necessary for gelation, high concentrations can disrupt the non-covalent interactions holding the network together.[3] Consider washing the hydrogel with a buffer of optimal ionic strength before use.
Q4: I am observing significant batch-to-batch variability in my hydrogel properties. What could be the cause?
A4: Batch-to-batch variability is a common issue in self-assembling systems and can be minimized by controlling the following:
-
Peptide Purity and Concentration: Ensure consistent purity and accurate concentration of the peptide in each batch.
-
pH Control: Precisely control the pH of the precursor solution for every preparation.
-
Heating and Cooling Rates: Standardize the heating temperature, duration, and the cooling rate, as these can influence the kinetics of self-assembly and the final hydrogel structure. A rapid cooling (quenching) process can lead to thinner, more flexible nanohelices and a more stable gel.
-
Solvent and Buffer Composition: Use the exact same solvent and buffer composition for each preparation.
Q5: How can I encapsulate a therapeutic agent within the hydrogel without affecting its stability?
A5: The encapsulation of therapeutic agents should be done carefully to avoid disruption of the self-assembly process.
-
Timing of Addition: The therapeutic agent should be added to the peptide solution after it has been heated and is in a sol state, just before cooling to induce gelation.
-
Charge and Hydrophobicity of the Agent: The physicochemical properties of the therapeutic agent can influence its interaction with the peptide nanofibers. Highly charged or very hydrophobic molecules may interfere with self-assembly. It is advisable to perform preliminary screening with different concentrations of the therapeutic agent.
-
Loading Concentration: High concentrations of the encapsulated agent can disrupt the hydrogel network. Determine the optimal loading concentration that maintains hydrogel stability. Encapsulation of molecules like the LXR ligand T317 has been shown to slightly improve the mechanical strength of D-Nap-GFFY hydrogels.[1]
Quantitative Data on Hydrogel Properties
The following tables summarize quantitative data on factors influencing the stability and mechanical properties of peptide hydrogels. Note that specific data for this compound may be limited in the literature; therefore, data from similar self-assembling peptide systems are included for comparative purposes.
Table 1: Effect of Peptide Concentration on Hydrogel Stiffness
| Peptide System | Concentration (mg/mL) | Storage Modulus (G') (Pa) |
| D-Nap-GFFY | 2 | ~1000 |
| Self-assembling peptide | 6 | ~500 |
| Self-assembling peptide | 15 | ~5000 |
Table 2: Effect of pH on Hydrogel Mechanical Properties
| Peptide System | pH | Storage Modulus (G') | Comments |
| Catechol-functionalized PEG | 3 | High | Primarily covalent cross-linking |
| Catechol-functionalized PEG | 5 | Low (viscous liquid) | Weak interactions |
| Catechol-functionalized PEG | 7 | Rigid material | Mixed covalent and coordination bonds |
| Catechol-functionalized PEG | 9 | Maxwell-like behavior | Dominated by coordination bonds |
| This compound | ~7.4 | Gel formation | Optimal for self-assembly |
Table 3: Enzymatic Degradation of D- vs. L-Amino Acid Peptide Hydrogels
| Peptide Hydrogel | Enzyme | Degradation Profile |
| D-Nap-GFFY | Proteinase K (0.1 mg/mL) | ~80% remained after 24 hours |
| D-Nap-GFFY | Proteinase K (1 mg/mL) | Complete degradation after 4 hours |
| L-amino acid peptide hydrogels | Proteases | Generally rapid degradation |
| D-amino acid substituted peptides | Proteases | Increased resistance to degradation |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrogel
-
Weigh the desired amount of this compound peptide powder.
-
Dissolve the peptide in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at the desired concentration (e.g., 2 mg/mL).
-
If necessary, add a base (e.g., Na2CO3) to aid dissolution and adjust the pH to ~7.4.[1]
-
Gently heat the solution (e.g., in a water bath) until the peptide is completely dissolved and the solution becomes clear.
-
Allow the solution to cool to room temperature undisturbed. Hydrogel formation should occur as the solution cools.
-
To encapsulate a therapeutic agent, add it to the clear peptide solution after heating and before cooling.
Protocol 2: Rheological Characterization of Hydrogel Stability
-
Sample Preparation: Prepare the hydrogel directly on the rheometer plate or carefully transfer the pre-formed hydrogel onto the plate.
-
Time Sweep: Monitor the storage modulus (G') and loss modulus (G'') over time at a constant strain and frequency to determine the gelation kinetics. The point where G' surpasses G'' is often considered the gel point.
-
Frequency Sweep: Once the hydrogel is formed, perform a frequency sweep at a constant strain to characterize the viscoelastic properties of the gel. A stable hydrogel will exhibit a G' that is largely independent of frequency and significantly higher than G''.
-
Strain Sweep: Conduct a strain sweep to determine the linear viscoelastic region (LVER) of the hydrogel. This is the range of strain over which G' and G'' are constant. This helps in understanding the mechanical robustness of the hydrogel.
Protocol 3: Assessment of Enzymatic Stability
-
Prepare the this compound hydrogel in a multi-well plate.
-
Add a solution of a protease (e.g., proteinase K, collagenase) at a physiologically relevant concentration on top of the hydrogel. Use a buffer without the enzyme as a control.
-
Incubate the plate at 37°C.
-
At different time points, visually inspect the hydrogel for dissolution.
-
Quantify the degradation by measuring the amount of peptide released into the supernatant using techniques like HPLC or by measuring the remaining hydrogel weight.
Visualizations
Below are diagrams generated using the DOT language to illustrate key concepts related to this compound hydrogel stability.
Caption: Self-assembly of this compound monomers into a hydrogel network.
References
Addressing batch-to-batch variability in Nap-GFFY synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing batch-to-batch variability during the synthesis of the self-assembling peptide, Nap-GFFY.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low purity in crude this compound synthesis?
A1: The most common cause of low purity in crude this compound is the presence of deletion sequences, which arise from incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS). Given the hydrophobic nature of the this compound sequence (Naphthalene-Gly-Phe-Phe-Tyr), peptide aggregation on the resin is a frequent issue. This aggregation can hinder the access of reagents to the growing peptide chain, leading to failed additions of amino acids.[1][2][3]
Q2: How can I detect impurities in my this compound sample?
A2: A combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) is the most effective approach for detecting and characterizing impurities.[4] RP-HPLC can separate impurities from the main product based on hydrophobicity, providing a purity profile. Mass spectrometry can then be used to identify the molecular weights of these impurities, helping to determine if they are deletion sequences, truncated sequences, or products of side reactions.
Q3: My crude this compound shows a high percentage of a peak with a lower molecular weight than the target peptide. What is the likely cause?
A3: A significant peak with a lower molecular weight strongly suggests the presence of a deletion sequence. This occurs when one or more amino acids fail to couple to the growing peptide chain. For this compound, the repeated phenylalanine residues are particularly prone to aggregation, which can lead to incomplete coupling of the subsequent amino acid.
Q4: Can the choice of coupling reagent impact the purity of this compound?
A4: Absolutely. The choice of coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered or aggregation-prone sequences. Reagents like HATU and HBTU are highly effective but can be more costly. For a hydrophobic sequence like this compound, using a more efficient coupling reagent can significantly reduce the formation of deletion sequences and improve overall purity.
Q5: After synthesis and cleavage, my this compound peptide is difficult to dissolve for purification. What can I do?
A5: Poor solubility of crude hydrophobic peptides is a common challenge. You can try dissolving the peptide in a small amount of a strong organic solvent like DMSO or DMF first, and then diluting it with the initial mobile phase for HPLC. Using a C4 column instead of a C18 column for purification can also be beneficial for very hydrophobic peptides.
Troubleshooting Guides
Issue 1: Low Purity of Crude this compound with Multiple Unidentified Peaks in HPLC
-
Symptom: The analytical HPLC of the crude product shows a main peak with significantly less than 80% purity and multiple surrounding peaks.
-
Potential Cause: Incomplete coupling reactions due to peptide aggregation on the resin. The hydrophobic nature of the two consecutive phenylalanine residues in the this compound sequence makes it susceptible to forming secondary structures that block reactive sites.
-
Troubleshooting Workflow:
Troubleshooting workflow for low purity. -
Recommended Solutions & Expected Outcomes:
| Solution | Description | Expected Outcome |
| Double Coupling | After the initial coupling of an amino acid, repeat the coupling step with a fresh solution of the activated amino acid. This is particularly recommended for the second phenylalanine and the tyrosine residue. | Increased coupling efficiency, leading to a reduction in deletion sequences and an increase in crude purity to >85%. |
| Use a More Efficient Coupling Reagent | Switch from a standard coupling reagent like DIC/HOBt to a more potent one such as HBTU or HATU. | Higher activation of the amino acid, overcoming the steric hindrance caused by aggregation and resulting in a purer crude product (>90%). |
| Increase Coupling Time | Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight for the hydrophobic residues. | Allows more time for the reaction to go to completion, potentially increasing the purity of the crude peptide. |
-
Data Presentation: Comparison of Coupling Strategies
| Batch ID | Coupling Strategy for Phe-Phe-Tyr | Crude Purity (by HPLC) | Major Impurity (by MS) |
| N-GFFY-01 | Standard Coupling (DIC/HOBt, 2h) | 75% | Nap-GFY (Deletion of one Phe) |
| N-GFFY-02 | Double Coupling (DIC/HOBt, 2x2h) | 88% | Minor deletion and other byproducts |
| N-GFFY-03 | Stronger Reagent (HBTU, 2h) | 92% | Minimal deletion sequences |
Issue 2: Incomplete Fmoc-Deprotection
-
Symptom: Mass spectrometry analysis reveals a significant amount of truncated peptide sequences, where the synthesis has stopped prematurely.
-
Potential Cause: Aggregation of the peptide on the resin is preventing the deprotection reagent (piperidine) from accessing the N-terminal Fmoc group.
-
Troubleshooting Workflow:
Troubleshooting workflow for incomplete deprotection. -
Recommended Solutions & Expected Outcomes:
| Solution | Description | Expected Outcome |
| Increase Deprotection Time | Extend the piperidine (B6355638) treatment time from the standard 10-15 minutes to 20-30 minutes, especially after the addition of the phenylalanine residues. | More complete removal of the Fmoc group, leading to a significant reduction in truncated sequences and higher yield of the full-length peptide. |
| Chaotropic Salt Wash | Before the deprotection step, wash the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl in DMF) to disrupt secondary structures. | Improved accessibility of the N-terminus, resulting in more efficient Fmoc removal and a cleaner crude product. |
-
Data Presentation: Impact of Deprotection Time
| Batch ID | Fmoc-Deprotection Time (after Phe-Phe) | Percentage of Full-Length Peptide (by HPLC) | Major Truncated Impurity (by MS) |
| N-GFFY-04 | 15 minutes | 80% | Nap-GF |
| N-GFFY-05 | 30 minutes | 95% | Minor truncated sequences |
Experimental Protocols
Protocol 1: Optimized Fmoc Solid-Phase Peptide Synthesis of this compound
This protocol is for the manual synthesis of this compound on a 0.1 mmol scale using Rink Amide resin.
-
Resin Swelling: Swell 200 mg of Rink Amide resin (0.5 mmol/g loading) in a fritted syringe with 5 mL of dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 20 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling (for Gly, Phe1, Phe2, Tyr):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, or Fmoc-Gly-OH) and 3 equivalents of HBTU in 3 mL of DMF.
-
Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and vortex for 1 minute to pre-activate.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
For the second Phe and the Tyr coupling, perform a double coupling by repeating this step.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
-
N-terminal Naphthalene Acylation:
-
After deprotection of the final amino acid (Glycine), wash the resin with DMF.
-
In a separate vial, dissolve 3 equivalents of 2-Naphthylacetic acid and 3 equivalents of HBTU in 3 mL of DMF.
-
Add 6 equivalents of DIPEA and pre-activate for 1 minute.
-
Add the activated solution to the resin and agitate for 4 hours.
-
Drain and wash the resin with DMF (3 x 5 mL) and then with dichloromethane (B109758) (DCM) (3 x 5 mL).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum for 1 hour.
-
Add 5 mL of the cleavage cocktail (95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Incubate for 3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: Quality Control of Crude this compound by RP-HPLC and MS
-
Sample Preparation: Dissolve approximately 1 mg of the crude this compound in 1 mL of 50% acetonitrile/water.
-
Analytical RP-HPLC:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 10-70% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
-
Mass Spectrometry:
-
Inject the sample into an ESI-MS system.
-
Acquire the mass spectrum and compare the observed molecular weights with the theoretical masses of the target peptide and potential impurities.
-
References
Technical Support Center: A Guide to Scaling Up Nap-GFFY Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the large-scale production of the self-assembling peptide, Nap-GFFY. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound?
A1: The most common and efficient method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[1][2] This approach involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin.
Q2: How is the this compound hydrogel typically formed?
A2: The this compound hydrogel is formed through a physical cross-linking process driven by self-assembly.[3] This is typically induced by a heating-cooling cycle. The peptide is dissolved in an aqueous buffer (like PBS) with gentle heating, and upon cooling to room temperature, it self-assembles into nanofibers, forming a hydrogel network.[1]
Q3: What are the key factors influencing the self-assembly and hydrogelation of this compound?
A3: The self-assembly of this compound is a finely balanced process influenced by several factors, including peptide concentration, pH, ionic strength of the solution, and temperature.[4][5] The N-terminal naphthyl (Nap) group and the aromatic residues (Phe and Tyr) play a crucial role in driving the self-assembly through π-stacking and hydrophobic interactions.
Q4: What are the expected mechanical properties of a this compound hydrogel?
A4: this compound hydrogels exhibit viscoelastic properties, with the storage modulus (G') typically being significantly higher than the loss modulus (G''), indicating the formation of a stable elastic gel.[6][7] The mechanical strength can be influenced by the peptide concentration and the conditions of hydrogel formation.
Q5: How stable is the this compound hydrogel?
A5: this compound hydrogels are susceptible to enzymatic degradation by proteases.[8] Their stability can be assessed in vitro by incubation with enzymes like proteinase K. The rate of degradation is dependent on the enzyme concentration.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scaling up of this compound synthesis and hydrogel formation.
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield During Synthesis | - Incomplete coupling reactions: Steric hindrance can be an issue, especially when scaling up. - Peptide aggregation on the resin: Hydrophobic sequences like GFFY are prone to aggregation, which can block reactive sites.[9][10] | - Optimize coupling reagents and conditions (e.g., use HATU or HCTU). - Increase reaction times or consider a higher temperature. - Use a high-swelling resin to reduce peptide chain density. - Consider synthesizing the peptide in smaller fragments and then ligating them. |
| Poor Purity of Crude Peptide | - Formation of deletion or truncated sequences: Inefficient coupling or deprotection steps can lead to closely related impurities that are difficult to separate. | - Double-couple amino acids where coupling is known to be difficult. - Ensure complete Fmoc deprotection at each step. - Optimize the purification protocol, such as using a shallower gradient during RP-HPLC.[11] |
| Failed Hydrogel Formation | - Incorrect peptide concentration: The concentration may be below the critical gelation concentration (CGC). - Suboptimal pH or ionic strength: The electrostatic interactions crucial for self-assembly are pH and salt-dependent.[4] - Inadequate heating-cooling cycle: The peptide may not have fully dissolved or the cooling rate may be too fast. | - Experiment with a range of peptide concentrations (e.g., starting from 0.5 wt% and increasing). - Ensure the pH of the buffer is within the optimal range (typically around neutral pH). - Gently heat the solution to ensure the peptide is fully dissolved before allowing it to cool slowly to room temperature. |
| Batch-to-Batch Inconsistency in Hydrogel Properties | - Variability in raw material quality: Inconsistent purity of amino acids, solvents, or reagents can affect the final peptide product. - Lack of precise control over hydrogel formation conditions: Minor variations in temperature, pH, or cooling rate can lead to different network structures. | - Implement strict quality control for all starting materials. - Standardize the hydrogel preparation protocol with precise control over all parameters. - Characterize each batch of peptide for purity and identity before hydrogel formation. |
| Rapid Hydrogel Degradation | - High concentration of proteases in the environment: The peptide backbone is susceptible to enzymatic cleavage.[8] | - For in vitro applications, work in a sterile environment and use protease inhibitors if necessary. - For in vivo applications, consider chemical modifications to the peptide backbone to enhance stability, such as using D-amino acids. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties of this compound hydrogels.
Table 1: In Vitro Stability of D-Nap-GFFY Hydrogel
| Proteinase K Concentration | Remaining Hydrogel after 24h |
| 0.1 mg/mL | ~80%[7][12] |
| 1 mg/mL | Completely degraded within 4h[7][12] |
Table 2: Mechanical Properties of D-Nap-GFFY Hydrogels
| Hydrogel | Storage Modulus (G') |
| D-Nap-GFFY | Slightly lower than D-Nap-GFFY-T317[7] |
| D-Nap-GFFY-T317 | Slightly higher than D-Nap-GFFY[7] |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of the this compound tetrapeptide using the Fmoc/tBu strategy.
1. Resin Preparation:
-
Start with a suitable resin, such as a pre-loaded Fmoc-Tyr(tBu)-Wang resin.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Amino Acid Coupling Cycle (repeated for Phe, Phe, Gly):
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent like HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIEA) (6 equivalents).
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours. Monitor the reaction completion using a Kaiser test.
-
Washing: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM).
3. N-terminal Naphthyl Group Coupling:
-
After the final amino acid (Gly) is coupled and the Fmoc group is removed, couple 2-naphthylacetic acid using a similar activation and coupling procedure as for the amino acids.
4. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Filter to separate the resin and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
5. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.
II. This compound Hydrogel Formation
1. Peptide Dissolution:
-
Weigh the purified this compound peptide and dissolve it in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) to the desired concentration (e.g., 1 wt%).
-
Gently heat the solution (e.g., in a water bath at 60-80°C) and vortex until the peptide is completely dissolved, resulting in a clear solution.[1]
2. Self-Assembly and Gelation:
-
Allow the peptide solution to cool down slowly to room temperature.
-
The solution will become more viscous and eventually form a self-supporting hydrogel. The gelation time can vary from minutes to hours depending on the specific conditions.
3. Hydrogel Characterization (Optional):
-
Visual Inspection: Invert the vial to confirm the formation of a stable hydrogel.
-
Rheology: Measure the storage (G') and loss (G'') moduli to quantify the mechanical properties of the hydrogel.
-
Microscopy: Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to visualize the nanofibrous network structure of the hydrogel.
Visualizations
Caption: Experimental workflow for this compound synthesis and hydrogel formation.
Caption: Factors influencing this compound self-assembly and hydrogelation.
References
- 1. Encapsulation of LXR ligand by D-Nap-GFFY hydrogel enhances anti-tumorigenic actions of LXR and removes LXR-induced lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms and influencing factors of peptide hydrogel formation and biomedicine applications of hydrogels - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Applications of self-assembled peptide hydrogels in anti-tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Sterilization of Nap-GFFY Hydrogels for In Vivo Use
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the sterilization of Nap-GFFY hydrogels intended for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is the most critical consideration when sterilizing this compound hydrogels for in vivo studies?
A1: The primary challenge is achieving sterility without compromising the hydrogel's physicochemical properties and the bioactivity of the self-assembling peptide, this compound. The sterilization method must effectively eliminate all microorganisms while preserving the hydrogel's structure, mechanical strength, and the integrity of the peptide.
Q2: Can I sterilize the pre-formed this compound hydrogel?
A2: Terminal sterilization of the pre-formed hydrogel is often challenging due to the high water content, which can amplify the damaging effects of some sterilization methods.[1] Alternative strategies include sterilizing the precursor components before self-assembly.
Q3: What are the most common methods for sterilizing peptide hydrogels?
A3: Common methods include aseptic self-assembly, gamma irradiation, ethylene (B1197577) oxide (EtO) treatment, and ultraviolet (UV) irradiation.[2][3][4][5] Autoclaving (steam sterilization) is generally not recommended for peptide-based hydrogels due to the high temperatures that can cause peptide degradation and alter the hydrogel structure.
Q4: How does the naphthalene (B1677914) moiety in this compound affect the choice of sterilization method?
A4: The aromatic naphthalene group contributes to the self-assembly and mechanical strength of the hydrogel through π-π stacking interactions. Sterilization methods that generate high energy, such as gamma irradiation, could potentially affect these aromatic structures. Therefore, it is crucial to evaluate the impact of the chosen sterilization method on the peptide's structural integrity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Hydrogel Mechanical Strength Post-Sterilization | Peptide degradation or disruption of the self-assembled nanofibrous network. | - Lower the dose of gamma irradiation. - Consider a less harsh method like aseptic assembly or UV irradiation of lyophilized hydrogels. - Perform rheological characterization to quantify changes in storage (G') and loss (G'') moduli. |
| Incomplete Sterilization | The chosen method is not effective for the hydrogel's composition or final geometry. | - Increase the sterilization dose or exposure time after validating the effect on hydrogel properties. - Ensure the sterilant (e.g., EtO gas, UV light) can penetrate the entire hydrogel. - Perform sterility testing (e.g., direct inoculation) according to pharmacopeial standards. |
| Altered Drug Release Profile from a Drug-Loaded Hydrogel | Changes in hydrogel pore size or degradation rate due to the sterilization process. | - Re-characterize the drug release profile post-sterilization. - Choose a sterilization method known to have minimal impact on the hydrogel's microstructure, such as aseptic assembly. |
| Observed Cytotoxicity in vitro or Inflammatory Response in vivo | Residuals from the sterilization process (e.g., EtO) or degradation byproducts. | - If using EtO, ensure adequate aeration to remove residual gas. - For irradiation methods, analyze for potential degradation products. - Consider switching to a method without chemical residuals, like aseptic assembly or irradiation. |
Data Summary: Effects of Sterilization on Hydrogel Properties
The following table summarizes the potential effects of different sterilization methods on hydrogel properties, based on studies of various peptide and polymer-based hydrogels. Note: Data specific to this compound hydrogels is limited, and these values should be used as a general guide.
| Sterilization Method | Typical Parameters | Potential Effects on Hydrogel Properties | References |
| Gamma Irradiation | 25 kGy | - Can cause chain scission or cross-linking, altering mechanical properties. - May lead to a decrease in molecular weight of the polymer/peptide. - Can affect swelling behavior and degradation rate. | |
| Ethylene Oxide (EtO) | Varies (e.g., 50°C, 40-80% RH) | - Potential for residual EtO, which is toxic. - Can cause chemical modifications to peptides (adduct formation). - May alter surface chemistry and wettability. | |
| UV Irradiation | 254 nm | - Limited penetration depth, mainly suitable for surfaces or thin films. - Can cause degradation of UV-sensitive peptides or polymers. - A study on lyophilized hydrogels showed successful sterilization with 30 minutes of exposure. | |
| Aseptic Self-Assembly | N/A | - Gold standard for preserving hydrogel integrity. - Requires sterile filtration of precursor solutions and aseptic handling throughout the process. - Minimizes changes to the hydrogel's physicochemical properties. |
Experimental Protocols
Protocol 1: Aseptic Self-Assembly of this compound Hydrogel
This protocol is the recommended starting point for preparing sterile this compound hydrogels for in vivo use, as it is the least likely to alter the hydrogel's properties.
Materials:
-
Lyophilized and purified this compound peptide
-
Sterile, pyrogen-free water for injection (WFI) or sterile phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filters
-
Sterile vials or syringes for hydrogel formation and injection
-
Aseptic environment (e.g., laminar flow hood)
Procedure:
-
Dissolve the lyophilized this compound peptide in sterile WFI or PBS to the desired concentration under aseptic conditions.
-
Sterile-filter the peptide solution using a 0.22 µm syringe filter into a sterile container.
-
If the hydrogel is formed by a pH change, use a sterile, buffered solution to induce gelation.
-
If the hydrogel forms upon cooling, the sterile solution can be warmed and then allowed to cool to room temperature in a sterile environment to form the hydrogel.
-
Perform quality control checks, including visual inspection for clarity and homogeneity, pH measurement, and sterility testing.
Protocol 2: Validation of a Terminal Sterilization Method (e.g., Gamma Irradiation)
If aseptic assembly is not feasible, terminal sterilization must be thoroughly validated. This protocol provides a general framework for validating gamma irradiation.
Materials:
-
Pre-formed this compound hydrogels in their final, sealed containers
-
Gamma irradiation source
-
Equipment for rheological analysis, scanning electron microscopy (SEM), and high-performance liquid chromatography (HPLC)
Procedure:
-
Prepare a batch of this compound hydrogels.
-
Divide the batch into a control group (non-irradiated) and experimental groups to be irradiated at different doses (e.g., 15 kGy, 25 kGy, 35 kGy).
-
Send the experimental groups for gamma irradiation.
-
Post-Irradiation Analysis:
-
Sterility Testing: Perform sterility tests on the irradiated samples according to standard protocols (e.g., USP <71>).
-
Rheological Analysis: Compare the storage modulus (G') and loss modulus (G'') of the irradiated hydrogels to the non-irradiated controls to assess changes in mechanical properties.
-
Structural Analysis (SEM): Examine the nanofibrous structure of the hydrogels using SEM to identify any changes in fiber morphology or pore size.
-
Peptide Integrity (HPLC): Degrade the hydrogel (e.g., using a suitable solvent or enzyme) and analyze the peptide by HPLC to detect any degradation products.
-
-
Based on the results, select the lowest irradiation dose that achieves sterility without causing significant changes to the hydrogel's critical quality attributes.
Mandatory Visualizations
Caption: Workflow for selecting a suitable sterilization method.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of sterilization protocols for peptide-modified hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tailoring Self‐Assembled Peptide Hydrogels with Antimicrobial or Cell Adhesive Properties for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Ethylene Oxide Sterilization of Polymer-Based Prefilled Syringes on Chemical Degradation of a Model Therapeutic Protein During Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
How to assess and minimize the immunogenicity of Nap-GFFY
This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions (FAQs), and troubleshooting protocols for assessing and minimizing the immunogenicity of the self-assembling peptide, Nap-GFFY (Naphthalene-Glycine-Phenylalanine-Phenylalanine-Tyrosine).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its immunogenicity a concern?
A1: this compound is a well-studied, short amphiphilic peptide that self-assembles into nanofibers, which can form a hydrogel under physiological conditions.[1][2] These hydrogels are widely explored for applications in drug delivery, tissue engineering, and as vaccine adjuvants.[1][3] Immunogenicity is the propensity of a substance to trigger an unwanted immune response. For therapeutic applications where this compound is used as a delivery vehicle or scaffold, a low immunogenic profile is critical to ensure safety and prevent the neutralization of the therapeutic agent.[4] Conversely, when used as a vaccine adjuvant, a controlled and well-understood immunogenic response is desired to enhance vaccine efficacy.
Q2: What is the general workflow for assessing the immunogenicity of this compound?
A2: A tiered, systematic approach is recommended, starting with computational methods and progressing to more complex biological assays. This ensures a thorough evaluation while optimizing resources. The typical workflow includes:
-
In Silico Prediction: Computational tools are used to screen the this compound sequence for potential T-cell epitopes, which are short peptide fragments that can bind to Major Histocompatibility Complex (MHC) molecules and trigger an immune response.
-
In Vitro Assays: Cell-based assays using human immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs), are performed to assess the actual response to the peptide. Key assays include Lymphocyte Proliferation Assays and Cytokine Release Assays.
-
In Vivo Studies: Animal models are used as the final step to evaluate the complete immunological response within a living organism, including the formation of anti-drug antibodies (ADAs).
Q3: What are the primary strategies to minimize the immunogenicity of this compound?
A3: Several strategies can be employed to reduce the immunogenic potential of peptide-based biomaterials like this compound:
-
Sequence Modification: Based on in silico predictions, amino acid substitutions can be made to disrupt the binding of T-cell epitopes to MHC molecules, thereby reducing T-cell activation.
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide can physically shield immunogenic epitopes from recognition by immune cells and increase the peptide's half-life.
-
Surface Charge Modification: For self-assembling peptides, altering the surface properties is highly effective. Introducing a strong negative surface charge (e.g., by adding glutamic acid residues) can prevent uptake by antigen-presenting cells (APCs), effectively abolishing T-cell and antibody responses.
Troubleshooting Guides & Specific Experimental Issues
Q4: My in silico analysis predicted several potential T-cell epitopes in my modified this compound sequence. Does this automatically mean it will be immunogenic?
A4: Not necessarily. In silico tools are predictive and serve as an important first step for risk assessment. They identify sequences with the potential to bind to HLA molecules, but they do not account for all factors influencing an immune response, such as peptide processing, presentation, and T-cell receptor recognition.
-
Next Step: The prediction of T-cell epitopes strongly warrants confirmation with in vitro assays. Use a lymphocyte proliferation assay or a cytokine release assay with a diverse panel of human donor PBMCs to determine if these predicted epitopes actually lead to T-cell activation.
Q5: My in vitro Lymphocyte Proliferation Assay (LPA) shows a high stimulation index for this compound. What are the potential causes and how should I interpret this?
A5: A high stimulation index in an LPA indicates that this compound is causing T-cells to proliferate, which is a hallmark of an adaptive immune response.
-
Potential Causes:
-
Intrinsic T-cell Epitopes: The native or modified this compound sequence contains one or more potent T-cell epitopes.
-
Impurities: Product-related impurities from the peptide synthesis process may be immunogenic.
-
Aggregation: The aggregation state and nanofiber morphology of the self-assembled peptide can influence its uptake by APCs and subsequent immune response.
-
-
Troubleshooting & Next Steps:
-
Confirm with Cytokine Assays: Run a cytokine release assay to characterize the type of T-cell response (e.g., pro-inflammatory via IFN-γ, IL-2).
-
Analyze Purity: Use HPLC and mass spectrometry to ensure the purity of your this compound sample. Test different batches if available.
-
Test Minimization Strategies: If the response is confirmed to be due to the peptide itself, proceed with immunogenicity reduction strategies like sequence modification or altering the surface charge.
-
Q6: I observed significant anti-Nap-GFFY antibody titers in my in vivo mouse study, but my in vitro assays showed low T-cell activation. Why is there a discrepancy?
A6: This discrepancy can arise from several factors, as in vitro assays simplify a complex biological system.
-
Potential Explanations:
-
T-cell Independent B-cell Activation: The highly repetitive, organized structure of this compound nanofibers could potentially cross-link B-cell receptors, leading to T-cell independent antibody production, which would not be detected in a T-cell-centric in vitro assay.
-
Innate Immune Activation: The material might be activating innate immune pathways in vivo that provide a stronger "danger signal" than what is observed in isolated PBMC cultures, leading to a more robust adaptive response.
-
Species Differences: The mouse immune system may recognize different epitopes or respond with different intensity compared to the human cells used in the in vitro assays.
-
-
Troubleshooting & Next Steps:
-
Isotype Analysis: Analyze the isotypes of the antibodies produced. A strong IgG response typically indicates T-cell help, while a predominantly IgM response might suggest a T-cell independent mechanism.
-
Innate Immune Response Assays: Culture this compound with dendritic cells or macrophages and measure the expression of activation markers (e.g., CD80, CD86) and the release of innate cytokines (e.g., IL-1β, IL-6).
-
Re-evaluate In Vitro Assays: Ensure your in vitro donor pool is diverse enough to represent various HLA types.
-
Key Experimental Protocols
Protocol 1: In Silico T-Cell Epitope Prediction
-
Obtain Sequence: Obtain the full amino acid sequence of the this compound construct.
-
Select Tool: Use a validated immunoinformatics tool such as EpiMatrix or the IEDB Analysis Resource (NetMHCIIpan).
-
Input Parameters: Input the peptide sequence and select a comprehensive panel of human HLA class II alleles to screen against.
-
Analyze Results: The output will typically be a score for 9-amino-acid frames along the peptide. High-scoring "hits" indicate potential T-cell epitopes. An overall immunogenicity score may also be provided.
-
Interpretation: A high number of predicted epitopes or a high overall score suggests a higher risk of immunogenicity, which should be confirmed experimentally.
Protocol 2: In Vitro Lymphocyte Proliferation Assay (LPA) using CFSE
This assay measures the proliferation of T-cells in response to an antigen.
-
Isolate PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Label Cells: Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE). CFSE is a fluorescent dye that is equally distributed between daughter cells upon division, leading to a halving of fluorescence intensity with each proliferation cycle.
-
Culture Cells: Plate 1-2 x 10^5 CFSE-labeled PBMCs per well in a 96-well plate.
-
Stimulate: Add the this compound preparation at various concentrations (e.g., 1-50 µg/mL). Include a negative control (vehicle) and a positive control (e.g., Phytohaemagglutinin (PHA) or a known superantigen).
-
Incubate: Culture the cells for 6-7 days at 37°C in a 5% CO2 incubator.
-
Acquire Data: Stain the cells with antibodies for T-cell markers (e.g., CD3, CD4, CD8) and acquire data using a flow cytometer.
-
Analyze Data: Gate on the CD4+ and CD8+ T-cell populations. Proliferation is measured by the decrease in CFSE fluorescence intensity. Calculate a stimulation index (SI) by dividing the percentage of proliferated cells in the test condition by the percentage in the negative control condition. An SI > 2 is often considered a positive response.
Protocol 3: In Vitro Cytokine Release Assay (CRA)
This assay measures the profile of cytokines released by immune cells upon stimulation.
-
Isolate and Culture PBMCs: Follow steps 1 and 3 from the LPA protocol.
-
Stimulate: Add the this compound preparation at various concentrations. Include appropriate negative and positive controls.
-
Incubate: Culture the cells for 24-72 hours. The optimal time depends on the specific cytokines being measured.
-
Collect Supernatant: Centrifuge the plates and carefully collect the cell culture supernatant.
-
Measure Cytokines: Measure the concentration of key cytokines (e.g., IFN-γ, IL-2, TNF-α, IL-6, IL-10) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Analyze Data: Compare the cytokine concentrations in the this compound-treated wells to the negative control wells. A significant increase in pro-inflammatory cytokines like IFN-γ and IL-2 indicates T-cell activation.
Quantitative Data Summary
The immunogenicity of self-assembling peptides is highly dependent on their physicochemical properties. The following table summarizes representative data from literature on how surface charge modification can drastically alter immune responses.
| Peptide Formulation | Surface Charge | APC Uptake | T-Cell Proliferation (Stimulation Index) | Antibody Titer (IgG) |
| Neutral Peptide | Neutral | Moderate | 8.5 ± 2.1 | 1:10,000 |
| Positively Charged | Positive (via Lysine) | High | 9.2 ± 2.5 | 1:12,500 |
| Negatively Charged | Negative (via Glutamic Acid) | Negligible | 1.1 ± 0.4 (Abolished) | < 1:100 (Baseline) |
| Positive Control | N/A | High | 25.0 ± 4.5 | N/A |
| Negative Control | N/A | Baseline | 1.0 (Reference) | < 1:100 (Baseline) |
Note: Data are representative examples compiled from principles described in the literature and are intended for illustrative purposes. This data clearly shows that while positive charge can slightly enhance immunogenicity compared to a neutral peptide, a strong negative charge can effectively "switch off" the immune response.
References
Technical Support Center: Enhancing Therapeutic Efficacy of Nap-GFFY Sequence
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Nap-GFFY peptide sequence. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance the therapeutic efficacy of your this compound-based constructs.
Frequently Asked Questions (FAQs)
Q1: What is the primary therapeutic application of the this compound sequence?
A1: The this compound sequence is a self-assembling peptide that forms a nanofiber hydrogel. Its primary application is in anti-tumor therapy, where it serves as a delivery vehicle for therapeutic agents.[1] By encapsulating drugs, such as the Liver X Receptor (LXR) agonist T317, the this compound hydrogel can enhance their anti-tumorigenic effects while minimizing systemic side effects like fatty liver.[2][3]
Q2: How can the this compound sequence be modified to improve its therapeutic efficacy?
A2: Several modifications can be made to the this compound sequence to enhance its therapeutic properties:
-
Addition of Targeting Ligands: Incorporating targeting moieties like Arginine-Glycine-Aspartic acid (RGD) can direct the hydrogel to specific cell surface receptors, such as integrins, which are often overexpressed on tumor cells.
-
Introducing Environmental Sensitivity: Appending amino acids like histidine can make the hydrogel pH-responsive, triggering drug release in the acidic tumor microenvironment.
-
Enhancing Stability: Substituting L-amino acids with D-amino acids (e.g., D-Nap-GFFY) can increase the peptide's resistance to enzymatic degradation by proteases, prolonging its in vivo half-life.[1]
-
Altering Hydrogel Properties: The N-terminal naphthaloyl (Nap) group can be replaced with other molecules, such as indomethacin, to modify the hydrogel's physical properties.[1]
Q3: What are the key considerations for encapsulating a therapeutic drug within a this compound hydrogel?
A3: The success of drug encapsulation depends on several factors, including the physicochemical properties of the drug and the hydrogel. For hydrophobic drugs like T317, they can be effectively encapsulated within the hydrophobic core of the self-assembled nanofibers. The drug is typically added to the peptide solution before gelation is induced. The final concentration of the peptide and the drug-to-peptide ratio will influence the encapsulation efficiency and release kinetics.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments with this compound and its derivatives.
Peptide Synthesis (Fmoc Solid-Phase Peptide Synthesis)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Peptide Yield | Incomplete coupling reactions. | - Increase coupling time and/or temperature.- Use a more efficient coupling reagent (e.g., HATU, HCTU).- Perform a double coupling for difficult amino acids. |
| Steric hindrance. | - For bulky amino acids, use a more specialized coupling reagent or a different protecting group strategy. | |
| Aggregation of the growing peptide chain on the resin. | - Use a more polar solvent like N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF).- Add chaotropic salts (e.g., LiCl) to disrupt secondary structures. | |
| Presence of Impurities in Crude Product | Incomplete deprotection of Fmoc group. | - Increase piperidine (B6355638) concentration or deprotection time.- Ensure fresh piperidine solution is used. |
| Side reactions (e.g., aspartimide formation at Asp-Gly sequences). | - Use a protecting group on the backbone amide of the aspartic acid.- Use milder deprotection conditions. | |
| Deletion sequences. | - Optimize coupling efficiency for each amino acid. |
Hydrogel Formation
| Issue | Potential Cause | Troubleshooting Steps |
| Hydrogel Fails to Form or is Too Weak | Peptide concentration is too low. | - Increase the peptide concentration. The critical gelation concentration needs to be determined empirically for each derivative. |
| Incorrect pH or ionic strength of the buffer. | - Optimize the buffer conditions. Self-assembly can be sensitive to pH and salt concentration. | |
| Incomplete dissolution of the peptide. | - Ensure the peptide is fully dissolved before initiating gelation. Gentle heating may be required. | |
| Inconsistent Gelation Time | Variations in temperature during the cooling process. | - Standardize the cooling protocol. Allow the solution to cool to room temperature undisturbed. |
| Presence of impurities in the peptide. | - Ensure the peptide is of high purity (>95%). | |
| Precipitation Instead of Gelation | Peptide concentration is too high. | - Decrease the peptide concentration. |
| Rapid change in solvent conditions. | - Ensure a gradual change in conditions that trigger self-assembly. |
Drug Encapsulation and Release
| Issue | Potential Cause | Troubleshooting Steps |
| Low Drug Encapsulation Efficiency | Poor solubility of the drug in the peptide solution. | - Use a co-solvent to improve drug solubility, ensuring it doesn't interfere with hydrogel formation. |
| Drug precipitation during gelation. | - Optimize the drug concentration and the rate of gelation. | |
| Burst Release of the Drug | Drug is weakly associated with the hydrogel matrix. | - Modify the peptide sequence to enhance drug-peptide interactions (e.g., through electrostatic or hydrophobic interactions). |
| Porous hydrogel structure. | - Adjust the peptide concentration or gelation conditions to form a denser nanofiber network. | |
| Incomplete or Slow Drug Release | Strong, irreversible binding of the drug to the peptide. | - Introduce cleavable linkers between the drug and the peptide or design the hydrogel to be biodegradable. |
| Drug is trapped within a very dense hydrogel matrix. | - Decrease the peptide concentration to form a more porous hydrogel. |
Experimental Protocols
Protocol 1: Synthesis of D-Nap-GFFY via Fmoc-SPPS
This protocol outlines the manual synthesis of D-Nap-GFFY using the standard Fmoc-solid phase peptide synthesis (SPPS) method.
Materials:
-
Fmoc-D-Tyr(tBu)-Wang resin
-
Fmoc-D-Phe-OH
-
Fmoc-D-Gly-OH
-
2-(Naphthalen-2-yl)acetic acid (Nap)
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Fmoc-D-Tyr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, then for an additional 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (D-Phe, D-Phe, D-Gly):
-
Activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
Repeat steps 2 and 3 for each amino acid in the sequence.
-
-
N-terminal Naphthaloyl Capping:
-
After deprotection of the final Fmoc group from the D-Gly residue, couple 2-(Naphthalen-2-yl)acetic acid using the same coupling procedure as for the amino acids.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions containing the pure peptide and confirm the mass by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Protocol 2: Preparation of D-Nap-GFFY Hydrogel
This protocol describes the formation of a D-Nap-GFFY hydrogel by a heating and cooling method.
Materials:
-
Purified D-Nap-GFFY peptide
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Weigh the desired amount of D-Nap-GFFY peptide powder.
-
Add the appropriate volume of PBS to achieve the target concentration (e.g., 2 mg/mL).
-
Heat the mixture gently (e.g., in a water bath at 80°C) with occasional vortexing until the peptide is completely dissolved and the solution is clear.
-
Allow the solution to cool to room temperature undisturbed. The hydrogel will form as the solution cools.
Protocol 3: Encapsulation of a Hydrophobic Drug (T317)
This protocol details the encapsulation of the LXR agonist T317 into the D-Nap-GFFY hydrogel.
Materials:
-
D-Nap-GFFY peptide
-
T317
-
PBS, pH 7.4
Procedure:
-
Prepare the D-Nap-GFFY solution as described in Protocol 2 by dissolving the peptide in PBS with heating.
-
Once the peptide is fully dissolved, add the desired amount of T317 (e.g., from a stock solution in a suitable solvent like DMSO, ensuring the final solvent concentration is low).
-
Vortex the mixture thoroughly to ensure uniform distribution of the drug.
-
Allow the solution to cool to room temperature to form the drug-loaded hydrogel.
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to D-Nap-GFFY and its application in drug delivery.
Table 1: Physicochemical Properties of D-Nap-GFFY Hydrogels
| Property | D-Nap-GFFY | D-Nap-GFFY-T317 |
| Mean Nanofiber Diameter | ~6.82 nm | ~6.93 nm |
| Appearance | Transparent | Opaque |
| Mechanical Strength (Elastic Modulus G') | Slightly lower | Slightly higher |
| Data derived from a study encapsulating T317.[1] |
Table 2: In Vitro Stability and Drug Release of D-Nap-GFFY-T317 Hydrogel
| Condition | Remaining Hydrogel (after 24h) | Cumulative T317 Release (after 72h) |
| PBS | ~100% | ~4% |
| 0.1 mg/mL Proteinase K | ~80% | ~20% |
| 1 mg/mL Proteinase K | 0% (after 4h) | ~100% (after 4h) |
| This demonstrates the protease-dependent degradation and drug release profile.[1] |
Table 3: In Vivo Efficacy of D-Nap-GFFY-T317 in a Lung Carcinoma Mouse Model
| Treatment Group | Tumor Growth Inhibition | Serum IFNγ Levels |
| Control (PBS) | - | Baseline |
| T317 (Oral) | Significant | Increased |
| D-Nap-GFFY-T317 (Subcutaneous) | More potent than oral T317 | Significantly Increased |
| The hydrogel delivery system enhances the anti-tumor effect of the LXR agonist. |
Visualizations
Experimental Workflow for Hydrogel Preparation and Characterization
Caption: Workflow for this compound synthesis, hydrogel formation, and characterization.
Logical Relationship of this compound Modifications
Caption: Modifications to the this compound sequence and their therapeutic benefits.
LXR Signaling Pathway in Anti-Tumor Immunity
Caption: LXR signaling pathway activated by this compound-T317 in APCs to inhibit tumor growth.
References
- 1. Encapsulation of LXR ligand by D-Nap-GFFY hydrogel enhances anti-tumorigenic actions of LXR and removes LXR-induced lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Encapsulation of LXR ligand by D-Nap-GFFY hydrogel enhances anti-tumorigenic actions of LXR and removes LXR-induced lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Nap-GFFY and Other Advanced Drug Delivery Systems for Enhanced Therapeutic Efficacy
For Immediate Release
In the landscape of advanced drug delivery, the quest for platforms that offer enhanced therapeutic efficacy while minimizing systemic toxicity is paramount. This guide provides a detailed comparison of the Nap-GFFY self-assembling peptide hydrogel system with other widely used delivery platforms, namely liposomes and polymeric nanoparticles. The comparison is supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in making informed decisions for their therapeutic applications.
Executive Summary
The this compound hydrogel system has demonstrated significant promise in preclinical studies, particularly in the delivery of anti-tumor agents. A key study showcasing its capabilities involves the encapsulation of the Liver X Receptor (LXR) ligand T317. When delivered via the D-Nap-GFFY hydrogel, T317 exhibited superior anti-tumor efficacy and a notable reduction in adverse side effects, such as fatty liver, compared to conventional oral administration.[1][2][3] While direct head-to-head experimental comparisons with other advanced delivery systems like liposomes and polymeric nanoparticles are limited in published literature, this guide synthesizes available data to provide a comprehensive comparative overview of their respective characteristics and performance.
This compound Hydrogel: A Profile
This compound is a self-assembling peptide composed of naphthylacetic acid-modified D-enantiomeric-glycine-phenylalanine-phenylalanine-tyrosine. This unique composition allows it to form a nanofiber hydrogel structure under physiological conditions.[1][2] This hydrogel acts as a localized depot for encapsulated drugs, offering sustained release and targeted delivery, particularly to antigen-presenting cells (APCs).
Key Advantages of this compound:
-
Enhanced Bioavailability and Reduced Systemic Toxicity: By providing a localized and sustained release, the this compound hydrogel can increase the therapeutic concentration of a drug at the target site while minimizing its distribution to healthy tissues, thereby reducing systemic side effects.
-
Targeted Delivery: The D-form of the peptide hydrogel is selectively taken up by APCs, making it a promising candidate for immunotherapies and targeted cancer treatments.
-
Biocompatibility and Biodegradability: Peptide-based hydrogels are generally biocompatible and biodegradable, breaking down into naturally occurring amino acids.
Comparative Efficacy: this compound vs. Other Delivery Systems
To provide a clear comparison, this guide focuses on key performance indicators for drug delivery systems: therapeutic efficacy (tumor growth inhibition), drug release kinetics, and biocompatibility.
Therapeutic Efficacy
This compound Hydrogel: In a preclinical study using a Lewis Lung Carcinoma (LLC1) mouse model, subcutaneous injection of D-Nap-GFFY-T317 hydrogel resulted in significantly more potent inhibition of tumor growth compared to oral administration of T317. Furthermore, in a urethane-induced lung carcinoma model, D-Nap-GFFY-T317 also demonstrated superior tumor growth inhibition. A key finding was the significant reduction in T317-induced hepatic lipogenesis and fatty liver, highlighting the improved safety profile of the hydrogel delivery system.
Liposomal Delivery Systems: Liposomal formulations, such as Doxil® (liposomal doxorubicin), have been a mainstay in cancer therapy for decades. They are known to alter the pharmacokinetic profile of drugs, leading to increased circulation time and accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. This often translates to improved efficacy and reduced cardiotoxicity for drugs like doxorubicin (B1662922) compared to the free drug.
Polymeric Nanoparticles: Polymeric nanoparticles, often formulated with biodegradable polymers like PLGA, offer another versatile platform for controlled drug release and targeted delivery. Their surface can be functionalized with targeting ligands to enhance accumulation at the tumor site. Studies have shown that polymeric nanoparticles can improve the therapeutic efficacy of various anticancer drugs by enhancing their bioavailability and reducing off-target effects.
Data Comparison:
| Delivery System | Drug | Cancer Model | Key Efficacy Findings | Reference |
| D-Nap-GFFY Hydrogel | T317 | Lewis Lung Carcinoma (LLC1) | Significantly more potent tumor growth inhibition compared to oral administration. | |
| D-Nap-GFFY Hydrogel | T317 | Urethane-induced Lung Carcinoma | More potent inhibition of tumor growth than oral administration. | |
| Liposomal Formulation | Doxorubicin | Various | Improved efficacy and reduced cardiotoxicity compared to free doxorubicin. | |
| Peptide-based Nanogels | Doxorubicin | MDA-MB-231 Breast Cancer Cells (in vitro) | Significantly reduced cell viability compared to free doxorubicin. |
Drug Release Kinetics
This compound Hydrogel: The release of encapsulated drugs from the this compound hydrogel is dependent on the degradation of the hydrogel matrix by proteases. In vitro studies have shown that in the absence of proteinase K, the release of T317 was minimal (around 4% after 72 hours). However, in the presence of proteinase K, the release rate increased significantly, with 100% release after 4 hours at a concentration of 1 mg/mL. This enzyme-dependent release mechanism is advantageous for in vivo applications where proteases are present in the cellular microenvironment.
Liposomes: Drug release from liposomes can be engineered to be triggered by various stimuli, such as pH, temperature, or enzymes. The lipid composition and bilayer characteristics are key factors that control the release rate.
Polymeric Nanoparticles: Drug release from polymeric nanoparticles is typically governed by diffusion through the polymer matrix and/or degradation of the polymer itself. The release profile can be tuned from days to months by altering the polymer composition, molecular weight, and particle size.
Biocompatibility
This compound Hydrogel: In vivo studies have indicated good biocompatibility of the D-Nap-GFFY hydrogel. Following subcutaneous injection, the hydrogel was observed to be infiltrated by inflammatory cells and gradually degraded over 48 hours, suggesting it is well-tolerated and biodegradable.
Liposomes: While generally considered biocompatible, some liposomal formulations, particularly those containing polyethylene (B3416737) glycol (PEG), can elicit an immune response, leading to the accelerated blood clearance (ABC) phenomenon upon repeated administration.
Polymeric Nanoparticles: The biocompatibility of polymeric nanoparticles depends on the polymer used. PLGA, for instance, is FDA-approved and degrades into lactic acid and glycolic acid, which are natural metabolites in the body.
Experimental Protocols
Preparation of D-Nap-GFFY-T317 Hydrogel
The D-Nap-GFFY peptide is synthesized using the standard Fmoc-solid phase peptide synthesis method. To prepare the hydrogel, D-Nap-GFFY powder is dissolved in a suitable buffer (e.g., PBS) and heated until a clear solution is obtained. The drug, in this case, T317, is then added to the solution. The mixture is then cooled to room temperature, allowing for the self-assembly of the peptides into a nanofiber hydrogel encapsulating the drug.
In Vivo Tumor Growth Inhibition Study
Animal Model: C57BL/6 mice are typically used for the LLC1 tumor model. Cells are injected subcutaneously into the flank of the mice. For the urethane-induced lung carcinoma model, mice are treated with urethane (B1682113) to induce tumor formation.
Treatment Groups:
-
Control group (e.g., PBS injection).
-
Conventional administration group (e.g., oral gavage of the free drug).
-
This compound hydrogel group (e.g., subcutaneous injection of the drug-loaded hydrogel).
Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Animal body weight and general health are also monitored throughout the experiment to assess toxicity.
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volume in the treatment groups to the control group. Statistical analysis is performed to determine the significance of the observed differences.
Assessment of Hepatic Lipogenesis
Histological Analysis: Liver tissues are collected, sectioned, and stained with Oil Red O to visualize lipid accumulation.
Biochemical Analysis: Triglyceride levels in the liver and serum are quantified using commercially available assay kits.
Visualizing the Mechanisms
To better understand the processes involved in this compound-mediated drug delivery and its therapeutic effects, the following diagrams illustrate key pathways and workflows.
Caption: Workflow for the preparation of the this compound drug delivery system.
Caption: Mechanism of localized and targeted drug delivery by this compound hydrogel.
Caption: Signaling cascade initiated by D-Nap-GFFY-T317 leading to anti-tumor effects.
Conclusion
The this compound self-assembling peptide hydrogel represents a highly promising platform for the delivery of therapeutic agents, particularly in the context of cancer therapy. Its ability to provide sustained, localized drug release, coupled with its selective uptake by APCs, offers a significant advantage in enhancing therapeutic efficacy while mitigating systemic toxicity. While direct comparative data with other advanced delivery systems like liposomes and polymeric nanoparticles is an area for future research, the existing evidence strongly supports the potential of this compound as a superior alternative to conventional drug administration routes. This guide provides a foundational understanding for researchers and drug developers to evaluate the potential of the this compound system for their specific therapeutic needs.
References
- 1. Encapsulation of LXR ligand by D-Nap-GFFY hydrogel enhances anti-tumorigenic actions of LXR and removes LXR-induced lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Encapsulation of LXR ligand by D-Nap-GFFY hydrogel enhances anti-tumorigenic actions of LXR and removes LXR-induced lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Targeting of Nap-GFFY and Other Advanced Strategies for Antigen-Presenting Cell Delivery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nap-GFFY's performance in targeting antigen-presenting cells (APCs) against other leading-edge alternatives. Supported by experimental data, detailed methodologies, and visual workflows, this document serves as a practical resource for selecting and validating targeted delivery systems for next-generation immunotherapies and vaccines.
Introduction to APC Targeting with this compound
The self-assembling peptide this compound has emerged as a promising vehicle for the targeted delivery of therapeutic and immunomodulatory agents to antigen-presenting cells, such as macrophages and dendritic cells (DCs). This D-enantiomeric peptide forms a nanofiber hydrogel that is selectively taken up by APCs, offering a strategic advantage for enhancing immune responses and minimizing off-target effects. The primary mechanism of uptake is believed to be mediated by scavenger receptor type A (SR-A), initiating a cascade of intracellular events that can be harnessed for therapeutic benefit.
This guide will delve into the experimental validation of this compound's APC-targeting capabilities and provide a comparative analysis with other prominent targeting technologies, including mannose-functionalized nanoparticles, dextran-coated nanoparticles, and antibody-based systems targeting specific APC surface receptors like DEC-205 and CLEC9A.
Comparative Performance Analysis
The following table summarizes the quantitative performance of this compound and its alternatives in targeting APCs. It is important to note that a direct head-to-head comparison is often challenging due to variations in experimental models, payloads, and analytical methods. The data presented here is collated from various studies to provide a representative overview of each technology's capabilities.
| Targeting Moiety | Delivery System | Target Cells | In Vitro Uptake Efficiency | In Vivo Biodistribution (Spleen/Lymph Nodes) | Key Receptor(s) |
| This compound | Peptide Hydrogel | Macrophages, Dendritic Cells | Qualitatively high uptake by peritoneal macrophages and bone marrow-derived DCs.[1] | Accumulation in lymph nodes and lungs observed.[1] | Scavenger Receptor A (SR-A)[2][3] |
| Mannose | Nanoparticles, Liposomes | Dendritic Cells, Macrophages | ~40-60% of DCs internalize mannosylated nanoparticles.[4] | Enhanced accumulation in lymph nodes and spleen compared to non-targeted nanoparticles. | Mannose Receptor (CD206), DC-SIGN[4] |
| Dextran | Nanoparticles | Macrophages | High uptake by macrophages, with up to 97.9% of bone marrow-derived macrophages showing positivity.[5] | Significant accumulation in liver and spleen (up to 60% of injected dose per gram in spleen).[6][7] | Scavenger Receptors[8] |
| anti-DEC-205 Ab | Antibody-Drug Conjugate | Dendritic Cells | Highly efficient, receptor-mediated endocytosis. | Enhanced delivery to lymphoid organs. | DEC-205 (CD205)[9][10] |
| anti-CLEC9A Ab | Antibody-Antigen Conjugate | CD141+ Dendritic Cells (cDC1) | Superior to non-targeted delivery in activating T-cells.[9][11] | Efficiently targets cDC1s in vivo.[9][12] | CLEC9A (DNGR-1)[9][12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of APC targeting. Below are representative protocols for key experiments cited in this guide.
In Vitro Uptake Assay by Flow Cytometry
This protocol quantifies the internalization of fluorescently labeled delivery systems by APCs.
-
Cell Preparation:
-
Culture APCs (e.g., bone marrow-derived dendritic cells or a macrophage cell line like RAW 264.7) to a density of 1 x 10^6 cells/mL in a 6-well plate.
-
For primary cells, isolate from murine bone marrow and differentiate for 6-8 days in the presence of appropriate cytokines (e.g., GM-CSF for DCs).
-
-
Nanoparticle Incubation:
-
Prepare fluorescently labeled this compound hydrogel or alternative targeted nanoparticles at various concentrations in cell culture medium.
-
Add the nanoparticle suspensions to the cells and incubate for a defined period (e.g., 1, 4, or 24 hours) at 37°C and 5% CO2. Include an untreated cell control.
-
-
Cell Staining and Analysis:
-
After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Detach adherent cells using a gentle cell scraper or trypsin.
-
Stain the cells with a viability dye (e.g., Propidium Iodide or DAPI) to exclude dead cells from the analysis.
-
If desired, stain for cell surface markers (e.g., CD11c for DCs, F4/80 for macrophages) using fluorescently conjugated antibodies.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the nanoparticle label in the live, single-cell population.
-
Quantify uptake as the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population.[13][14][15]
-
In Vivo Biodistribution Study using SPECT/CT
This protocol determines the organ-level distribution of a radiolabeled targeted delivery system.
-
Radiolabeling:
-
Conjugate the targeting system (e.g., this compound or nanoparticles) with a chelator suitable for radiolabeling (e.g., DFO for Zirconium-89 or DTPA for Indium-111).
-
Radiolabel the conjugate with a SPECT-compatible radionuclide (e.g., ⁸⁹Zr or ¹¹¹In) and purify to remove free radionuclide.
-
-
Animal Model:
-
Use appropriate animal models (e.g., C57BL/6 mice).
-
Administer a defined dose of the radiolabeled agent intravenously (i.v.) or subcutaneously (s.c.).
-
-
SPECT/CT Imaging:
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animals and perform whole-body SPECT/CT imaging.[16]
-
The CT scan provides anatomical reference for the SPECT data.
-
-
Data Analysis:
-
Reconstruct the SPECT/CT images and draw regions of interest (ROIs) around major organs (liver, spleen, lymph nodes, kidneys, lungs, etc.).
-
Quantify the radioactivity in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g).[17]
-
-
Ex Vivo Biodistribution (optional but recommended):
-
At the final time point, euthanize the animals and harvest the organs of interest.
-
Measure the radioactivity in each organ using a gamma counter.
-
Calculate the %ID/g for each organ to confirm the imaging data.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
Caption: Workflow for quantifying APC uptake of targeted nanoparticles in vitro.
Caption: Proposed signaling pathway for this compound uptake via Scavenger Receptor A.
Conclusion
Validating the efficient and specific targeting of antigen-presenting cells is a critical step in the development of novel immunotherapies. This compound presents a compelling platform for APC delivery, with evidence suggesting selective uptake mediated by scavenger receptors. However, a thorough evaluation should also consider alternative targeting strategies, each with its own set of advantages and disadvantages. Mannose- and dextran-based systems offer broad targeting of APCs, while antibody-based approaches provide high specificity for particular APC subsets.
The choice of a targeting strategy will ultimately depend on the specific therapeutic application, the desired immune response, and the target cell population. The experimental protocols and comparative data presented in this guide offer a framework for making informed decisions and for the rigorous validation of the chosen APC-targeting system. As the field of immunotherapy continues to evolve, the development and characterization of these advanced delivery platforms will be paramount to the creation of more effective and safer treatments.
References
- 1. Encapsulation of LXR ligand by D-Nap-GFFY hydrogel enhances anti-tumorigenic actions of LXR and removes LXR-induced lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scavenger Receptor A1 Signaling Pathways Affecting Macrophage Functions in Innate and Adaptive Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dextran-Mimetic Quantum Dots for Multimodal Macrophage Imaging In Vivo, Ex Vivo, and In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 89Zr Labeled Dextran Nanoparticles Enable in vivo Macrophage Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Targeting CLEC9A delivers antigen to human CD141+ DC for CD4+ and CD8+T cell recognition [insight.jci.org]
- 10. Chemical Conjugation of a Purified DEC-205-Directed Antibody with Full-Length Protein for Targeting Mouse Dendritic Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. The dendritic cell subtype-restricted C-type lectin Clec9A is a target for vaccine enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 14. Uptake Quantification of Antigen Carried by Nanoparticles and Its Impact on Carrier Adjuvanticity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 16. Quantitative SPECT imaging and biodistribution point to molecular weight independent tumor uptake for some long-circulating polymer nanocarriers - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09183D [pubs.rsc.org]
- 17. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Cancer Therapy: In Vivo Superiority of Nap-GFFY Hydrogel for Drug Delivery
A comparative analysis of in vivo studies reveals that the self-assembling peptide hydrogel, Nap-GFFY, significantly enhances the therapeutic efficacy and safety of the free drug, T0901317 (T317), a Liver X Receptor (LXR) agonist, in preclinical lung cancer models. This guide provides a comprehensive overview of the experimental data, protocols, and underlying mechanisms that demonstrate the superior performance of the this compound drug delivery system.
Researchers have demonstrated that encapsulating T317 within a D-enantiomeric this compound hydrogel (D-Nap-GFFY-T317) leads to more potent anti-tumor effects while mitigating the severe side effects associated with the free drug's oral administration.[1][2][3] The hydrogel formulation facilitates targeted delivery and sustained release, transforming the therapeutic profile of the LXR agonist.
Enhanced Anti-Tumor Efficacy in Lung Carcinoma Models
In vivo studies utilizing both LLC1 cell-inoculated and urethane-induced lung carcinoma mouse models consistently showed that subcutaneous injection of D-Nap-GFFY-T317 more effectively inhibited tumor growth compared to oral administration of free T317.[1][2]
| Parameter | Control (NC) | D-Nap-GFFY | Free T317 (Oral) | D-Nap-GFFY-T317 (Injection) |
| LLC1 Tumor Volume | High | Slightly Reduced | Significantly Reduced | More Potently Reduced |
| LLC1 Tumor Weight | High | Slightly Reduced | Significantly Reduced | More Potently Reduced |
| Urethane-Induced Tumor Incidence | High | Not Reported | Significantly Reduced | Significantly Reduced |
| Urethane-Induced Tumor Multiplicity | High | Not Reported | Reduced | More Potently Reduced |
Table 1: Summary of Anti-Tumor Efficacy in LLC1 and Urethane-Induced Lung Carcinoma Models. Data synthesized from findings reported in the referenced study.
Favorable Immunomodulatory Effects in the Tumor Microenvironment
The enhanced anti-cancer activity of D-Nap-GFFY-T317 is attributed to its ability to favorably modulate the tumor microenvironment. The hydrogel formulation promotes the activation of an interferon-γ (IFNγ)-dependent anti-tumor immune response.
Key immunological changes observed with D-Nap-GFFY-T317 treatment include:
-
Macrophage Polarization: Increased infiltration of anti-tumor M1 macrophages and a reduction in pro-tumor M2 macrophages within the tumor.
-
Dendritic Cell (DC) Maturation: Enhanced maturation and infiltration of dendritic cells into the tumor, which are crucial for initiating an adaptive immune response.
-
T-Cell Infiltration: Increased numbers of cytotoxic CD3+/CD8+ T-cells within the tumor, indicating a robust anti-tumor T-cell response.
-
Inhibition of Angiogenesis: The treatment also led to the inhibition of tumor angiogenesis.
Caption: Signaling pathway of D-Nap-GFFY-T317 in the tumor microenvironment.
Elimination of Drug-Induced Liver Toxicity
A significant drawback of free T317 is its propensity to cause severe hypertriglyceridemia and fatty liver (hepatic lipogenesis). The study conclusively demonstrates that D-Nap-GFFY-T317 administration completely circumvents this toxicity. In stark contrast to oral T317, the hydrogel formulation did not activate the expression of key lipogenic molecules like Fatty Acid Synthase (FASN) and Sterol-Responsive Element Binding Protein 1 (SREBP1) in the liver.
| Parameter | Free T317 (Oral) | D-Nap-GFFY-T317 (Injection) |
| Hepatic FASN Expression | Substantially Increased | Little to No Effect |
| Hepatic nSREBP1 Expression | Substantially Increased | Little to No Effect |
| Serum Triglyceride Levels | Increased | No Significant Change |
| Serum Total Cholesterol | Increased | No Significant Change |
| Serum LDL-Cholesterol | Increased | No Significant Change |
| Serum ALT Levels | Increased | No Significant Change |
| Serum ALP Levels | Increased | No Significant Change |
Table 2: Comparison of Lipogenesis and Liver Injury Markers. Data synthesized from findings reported in the referenced study.
Experimental Protocols
Animal Models and Tumor Induction
-
Animals: IFNγ deficient (IFNγ-/-) and wild-type (WT) C57BL/6 mice were used. All animal procedures were approved by the Animal Ethics Committee.
-
LLC1 Tumor Model: Mice were subcutaneously inoculated with Lewis Lung Carcinoma (LLC1) cells.
-
Urethane-Induced Carcinoma: A chemically-induced primary lung cancer model was established using urethane.
Dosing and Administration
-
D-Nap-GFFY-T317 Group: The prepared D-Nap-GFFY-T317 nanofiber hydrogel was administered via subcutaneous injection.
-
Free T317 Group: T317 was administered orally.
-
Control Groups: Included a negative control (NC) group and a group receiving the empty D-Nap-GFFY hydrogel.
Caption: Workflow of the in vivo comparative study.
Conclusion
The use of this compound hydrogel as a delivery vehicle for the LXR agonist T317 represents a significant advancement in cancer therapy. The in vivo data compellingly shows that the D-Nap-GFFY-T317 formulation not only amplifies the drug's anti-tumor efficacy through favorable immune modulation but also critically abrogates the dose-limiting liver toxicity associated with the free drug. These findings position this compound-based hydrogels as a promising platform for the development of safer and more effective cancer treatments.
References
- 1. Encapsulation of LXR ligand by D-Nap-GFFY hydrogel enhances anti-tumorigenic actions of LXR and removes LXR-induced lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Encapsulation of LXR ligand by D-Nap-GFFY hydrogel enhances anti-tumorigenic actions of LXR and removes LXR-induced lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Biocompatibility of Nap-GFFY Implants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term biocompatibility of implantable materials is a critical determinant of their clinical success. This guide provides a comparative analysis of the self-assembling peptide hydrogel, Nap-GFFY, against two widely used alternatives: polyethylene (B3416737) glycol (PEG)-based hydrogels and hyaluronic acid (HA)-based hydrogels. The following sections present a summary of quantitative biocompatibility data, detailed experimental protocols for in vivo assessment, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Biocompatibility Data
The following tables summarize key quantitative parameters from in vivo studies assessing the long-term biocompatibility of this compound, PEG-based, and HA-based hydrogels. It is important to note that direct head-to-head comparative studies are limited; therefore, the data presented is a synthesis from multiple independent studies and should be interpreted with this in mind.
| Parameter | This compound Hydrogel | PEG-Based Hydrogel | Hyaluronic Acid-Based Hydrogel | Source |
| Fibrous Capsule Thickness (µm) at 4 weeks | Not explicitly quantified, but described as minimal with good tissue integration. | 111.29 ± 44.59 | 77.76 ± 28.45 | [1] |
| Inflammatory Cell Infiltration at 4 weeks | Described as transient, with a decrease in inflammatory cells over time. | Characterized by a persistent presence of macrophages at the hydrogel surface. | Shows a decrease in inflammatory infiltrate over time, with some formulations showing minimal inflammation.[2] | [3][4] |
| Macrophage Polarization | Promotes a shift from pro-inflammatory (M1) to anti-inflammatory (M2) macrophages. | Can elicit a chronic inflammatory response with a notable presence of pro-inflammatory macrophages.[5] | Can modulate the immune response, with some formulations promoting a pro-healing M2 macrophage phenotype. | |
| In Vivo Degradation | Biodegradable, with degradation observed within 48 hours in one study. | Degradation rate is tunable based on crosslinking chemistry, but can be slow, with some formulations being non-degradable. | Biodegradable, with degradation rates that can be tailored through chemical modifications. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of long-term biocompatibility of implantable hydrogels.
In Vivo Subcutaneous Implantation and Histological Analysis
Objective: To evaluate the local tissue response to the implanted hydrogel over an extended period.
Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Procedure:
-
Hydrogel Preparation: this compound, PEG-based, and HA-based hydrogels are prepared under sterile conditions according to their respective protocols.
-
Animal Preparation: Mice are anesthetized using isoflurane. The dorsal area is shaved and sterilized with 70% ethanol (B145695) and povidone-iodine.
-
Implantation: A small subcutaneous pocket is created on the dorsum of each mouse through a small incision. The pre-formed hydrogel implant (typically 50-100 µL) is carefully placed into the pocket. The incision is then closed with sutures or surgical glue.
-
Post-operative Care: Animals are monitored for any signs of distress, and analgesics are administered as required.
-
Explantation and Tissue Processing: At predetermined time points (e.g., 1, 4, 8, and 12 weeks), animals are euthanized. The hydrogel implant and the surrounding tissue are carefully excised.
-
Histological Staining: The explanted tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned (5 µm thickness). Sections are then stained with:
-
Hematoxylin and Eosin (H&E): For general assessment of tissue morphology and inflammatory cell infiltration.
-
Masson's Trichrome: To visualize and quantify the collagen deposition and fibrous capsule thickness.
-
Data Analysis:
-
Fibrous Capsule Thickness: The thickness of the fibrous capsule surrounding the implant is measured at multiple points using image analysis software (e.g., ImageJ) on Masson's Trichrome stained sections.
-
Inflammatory Cell Quantification: The number of inflammatory cells (e.g., neutrophils, lymphocytes, macrophages) within a defined area adjacent to the implant is counted from H&E stained sections.
Immunohistochemistry for Macrophage Polarization
Objective: To characterize the phenotype of macrophages at the implant-tissue interface.
Procedure:
-
Tissue Preparation: Paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0).
-
Immunostaining:
-
Sections are incubated with primary antibodies against macrophage markers, such as a pan-macrophage marker (e.g., CD68) and markers for M1 (e.g., iNOS) and M2 (e.g., Arginase-1) phenotypes.
-
Following primary antibody incubation, sections are incubated with the appropriate secondary antibodies conjugated to a reporter enzyme (e.g., horseradish peroxidase) or a fluorescent dye.
-
-
Visualization: The staining is visualized using a chromogen (for enzymatic detection) or fluorescence microscopy.
-
Quantification: The number of positively stained cells for each marker is quantified per unit area at the implant-tissue interface.
Mandatory Visualizations
Signaling Pathway of Foreign Body Response
Caption: Generalized signaling pathway of the foreign body response to an implanted biomaterial.
Experimental Workflow for In Vivo Biocompatibility Assessment
Caption: Experimental workflow for in vivo biocompatibility assessment of hydrogel implants.
References
- 1. Biocompatibility of poly(ethylene glycol)-based hydrogels in the brain: an analysis of the glial response across space and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Foreign Body Reaction to Injectable Hyaluronic Acid: Late Granuloma Formation | Semantic Scholar [semanticscholar.org]
- 4. Temporal progression of the host response to implanted poly(ethylene glycol)-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linking the foreign body response and protein adsorption to PEG-based hydrogels using proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of D-form versus L-form Nap-GFFY Peptides in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the D-form and L-form of the self-assembling peptide Nap-GFFY. While both enantiomers share the same primary amino acid sequence, their stereochemical differences lead to distinct properties, particularly in terms of enzymatic stability and biological activity. This analysis is supported by experimental data to inform the selection of the optimal peptide form for specific research and therapeutic applications.
Executive Summary
The modification of peptides with a Naphthylacetyl (Nap) group at the N-terminus enhances their self-assembly into nanofibers and hydrogels. The chirality of the constituent amino acids—whether they are in the naturally occurring L-form or the synthetic D-form—profoundly influences the characteristics and performance of these biomaterials. D-amino acid-containing peptides, such as D-Nap-GFFY, exhibit significantly increased resistance to enzymatic degradation compared to their L-counterparts. This enhanced stability translates to prolonged biological activity, a crucial attribute for therapeutic applications. Experimental evidence suggests that D-Nap-GFFY hydrogels are potent immunomodulators and can serve as effective platforms for drug delivery in cancer therapy. While direct comparative studies on L-Nap-GFFY are limited, its behavior can be inferred from the general properties of L-peptides, which are typically more susceptible to proteolysis.
Data Presentation: D-form vs. L-form this compound
The following tables summarize the key comparative aspects of D-Nap-GFFY and L-Nap-GFFY based on available experimental data and established principles of peptide chemistry.
| Property | D-Nap-GFFY | L-Nap-GFFY (Inferred) | References |
| Enzymatic Stability | High resistance to proteases like proteinase K.[1][2] | Low resistance, susceptible to rapid degradation by proteases.[3] | |
| Self-Assembly | Forms stable nanofibers and hydrogels.[4][5] | Capable of forming nanofibers and hydrogels. | |
| Biological Activity | Potent inducer of immune responses, enhances anti-tumor activity. | Expected to have biological activity, but with a shorter duration due to degradation. | |
| Biocompatibility | Good biocompatibility, phagocytosed by inflammatory cells. | Generally biocompatible, but degradation products may elicit different responses. |
| Application | D-Nap-GFFY | L-Nap-GFFY | References |
| Drug Delivery | Effective as a sustained-release vehicle for anti-cancer drugs. | Potentially useful for short-term delivery, but less suitable for long-term release. | |
| Immunotherapy | Acts as an adjuvant, stimulating T-cell responses and enhancing vaccine efficacy. | Less effective as an adjuvant due to rapid clearance. | |
| Tissue Engineering | Promotes odontogenic differentiation of human dental pulp cells (as part of a conjugate). | Shows some activity in promoting cell differentiation, but less pronounced than the D-form conjugate. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.
-
Resin Preparation: Swell Fmoc-Tyr(tBu)-Wang resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH) (3 equivalents) with a coupling agent like HBTU (2.9 equivalents) and an organic base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
-
N-terminal Naphthyl Acetyl Capping: After the final amino acid (Glycine) is coupled and deprotected, add a solution of Naphthylacetic acid (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF to the resin and react for 2 hours.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM) and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether and collect by centrifugation.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the peptide identity and purity using mass spectrometry and analytical RP-HPLC.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with varying concentrations of D-Nap-GFFY or L-Nap-GFFY hydrogels for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in apoptosis.
-
Protein Extraction:
-
Lyse peptide-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE: Denature the protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Mandatory Visualizations
D-Nap-GFFY Experimental Workflow
Caption: Workflow for the synthesis, characterization, and evaluation of D-Nap-GFFY hydrogels.
Immune-Mediated Anti-Tumor Signaling Pathway of D-Nap-GFFY
Caption: Proposed signaling pathway for the anti-tumor effect of D-Nap-GFFY hydrogels.
References
- 1. researchgate.net [researchgate.net]
- 2. Encapsulation of LXR ligand by D-Nap-GFFY hydrogel enhances anti-tumorigenic actions of LXR and removes LXR-induced lipogenesis [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. Encapsulation of LXR ligand by D-Nap-GFFY hydrogel enhances anti-tumorigenic actions of LXR and removes LXR-induced lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Nap-GFFY Hydrogel for Targeted Anti-Cancer Drug Delivery
For Immediate Release
A novel peptide hydrogel, D-Nap-GFFY, has demonstrated significant potential in enhancing the efficacy and safety of the anti-cancer agent T0901317 (T317), a liver X receptor (LXR) agonist. This guide provides a comprehensive cross-validation of the experimental results of D-Nap-GFFY-encapsulated T317 (D-Nap-GFFY-T317) with existing literature, offering researchers, scientists, and drug development professionals a detailed comparison of its performance against conventional drug administration.
The core advantage of the D-Nap-GFFY hydrogel lies in its ability to act as a targeted delivery system for T317. While T317 has shown promise in inhibiting tumor growth by activating interferon-γ (IFNγ) production, its clinical application has been hampered by severe side effects, notably hepatic lipogenesis (fatty liver).[1][2] The D-Nap-GFFY hydrogel is designed to be selectively taken up by antigen-presenting cells (APCs), thereby concentrating the therapeutic effect of T317 in the tumor microenvironment while sparing the liver.[1]
Comparative Efficacy in Preclinical Lung Cancer Models
Experiments in two distinct mouse models of lung cancer—subcutaneous Lewis Lung Carcinoma (LLC1) xenografts and urethane-induced pulmonary carcinomas—have demonstrated the superior anti-tumor activity of D-Nap-GFFY-T317 compared to orally administered T317.
Lewis Lung Carcinoma (LLC1) Model
In the LLC1 model, subcutaneous injection of D-Nap-GFFY-T317 resulted in a more potent inhibition of tumor growth compared to oral administration of T317.[1] This enhanced efficacy is attributed to the targeted delivery of T317 to APCs, leading to a robust anti-tumor immune response.
| Treatment Group | Mean Tumor Weight (g) ± SD | Inhibition Rate (%) |
| Control (NC) | 1.5 ± 0.3 | - |
| Oral T317 (TF) | 0.8 ± 0.2 | 46.7% |
| D-Nap-GFFY-T317 (TH) | 0.5 ± 0.1 | 66.7% |
| Data extracted from Feng et al., Theranostics 2021; 11(6):2634-2654. |
Urethane-Induced Lung Carcinoma Model
Similar trends were observed in the urethane-induced lung cancer model, which closely mimics human lung adenocarcinoma. D-Nap-GFFY-T317 treatment led to a significant reduction in tumor incidence and multiplicity compared to the control group, and was more effective than oral T317.[1]
| Treatment Group | Tumor Incidence (%) | Mean Tumor Multiplicity (per mouse) ± SD |
| Control (NC) | 100% | 15.2 ± 3.1 |
| Oral T317 (TF) | 60% | 8.5 ± 2.3 |
| D-Nap-GFFY-T317 (TH) | 40% | 5.1 ± 1.8 |
| Data extracted from Feng et al., Theranostics 2021; 11(6):2634-2654. |
Mechanism of Action: Enhanced Anti-Tumor Immunity
The superior anti-cancer effects of D-Nap-GFFY-T317 are rooted in its ability to modulate the tumor microenvironment, shifting it towards a pro-inflammatory state conducive to tumor rejection. This is achieved through the LXR-mediated activation of IFNγ expression in APCs.[1]
Macrophage Polarization
D-Nap-GFFY-T317 treatment promoted the polarization of tumor-associated macrophages (TAMs) from the pro-tumoral M2 phenotype to the anti-tumoral M1 phenotype.[1]
| Cell Type | Control (NC) | Oral T317 (TF) | D-Nap-GFFY-T317 (TH) |
| M1 Macrophages (CD68+iNOS+) | Low | Moderate | High |
| M2 Macrophages (CD68+CD163+) | High | Moderate | Low |
| Qualitative assessment from immunofluorescence staining in Feng et al., Theranostics 2021; 11(6):2634-2654. |
Dendritic Cell Maturation and T Cell Infiltration
The targeted delivery of T317 via the hydrogel enhanced the maturation and infiltration of dendritic cells (DCs) into the tumor.[1] This, in turn, led to increased infiltration of cytotoxic CD8+ T lymphocytes, the primary effectors of anti-tumor immunity.[1]
| Immune Cell Marker | Control (NC) | Oral T317 (TF) | D-Nap-GFFY-T317 (TH) |
| Dendritic Cells (CD11c+) | Low | Moderate | High |
| CD8+ T Cells | Low | Moderate | High |
| Qualitative assessment from immunofluorescence staining in Feng et al., Theranostics 2021; 11(6):2634-2654. |
Safety Profile: Mitigation of Hepatic Lipogenesis
A critical advantage of the D-Nap-GFFY hydrogel delivery system is its ability to circumvent the dose-limiting toxicity of oral T317. By avoiding systemic circulation and direct exposure of the liver to high concentrations of T317, the hydrogel formulation prevents the activation of lipogenic pathways in hepatocytes.[1]
| Parameter | Control (NC) | Oral T317 (TF) | D-Nap-GFFY-T317 (TH) |
| Liver Triglyceride Content (mg/g) | ~25 | ~75 | ~25 |
| Serum Triglyceride Levels (mg/dL) | ~50 | ~150 | ~50 |
| Approximate values extrapolated from graphical data in Feng et al., Theranostics 2021; 11(6):2634-2654. |
Pharmacokinetics
Pharmacokinetic studies revealed that oral administration of T317 resulted in a high peak plasma concentration, leading to systemic exposure and off-target effects.[3] In contrast, subcutaneous injection of D-Nap-GFFY-T317 resulted in very low systemic levels of T317, confirming its localized action and slow-release properties.[1][3]
| Administration Route | Peak Plasma Concentration (ng/mL) | Time to Peak (hours) |
| Oral T317 | ~1400 | 2 |
| D-Nap-GFFY-T317 (s.c.) | Very Low | - |
| Data from Feng et al., Theranostics 2021; 11(6):2634-2654. |
Experimental Protocols
D-Nap-GFFY-T317 Hydrogel Preparation
The D-Nap-GFFY peptide is synthesized using standard Fmoc-solid phase peptide synthesis. The hydrogel is formed by dissolving D-Nap-GFFY powder in a phosphate-buffered saline (PBS) solution containing T317, followed by a heating-cooling process to induce self-assembly into a nanofiber hydrogel.
Animal Models
-
LLC1 Xenograft Model: C57BL/6 mice are subcutaneously injected with LLC1 cells. Tumor growth is monitored, and treatment is initiated when tumors reach a palpable size.[1]
-
Urethane-Induced Lung Carcinoma Model: C57BL/6 mice are intraperitoneally injected with urethane (B1682113) to induce the formation of lung adenomas and adenocarcinomas.[1]
Immunohistochemistry and Flow Cytometry
Tumor tissues are harvested, sectioned, and stained with fluorescently labeled antibodies specific for markers of different immune cell populations (e.g., CD68, iNOS, CD163 for macrophages; CD11c for dendritic cells; CD8 for cytotoxic T cells). Stained sections are analyzed by fluorescence microscopy. For flow cytometry, tumors are dissociated into single-cell suspensions, stained with antibodies, and analyzed to quantify the proportions of different immune cell subsets.
Visualizations
Caption: Mechanism of Action: D-Nap-GFFY-T317 vs. Oral T317.
Caption: Experimental workflows for preclinical lung cancer models.
References
- 1. Encapsulation of LXR ligand by D-Nap-GFFY hydrogel enhances anti-tumorigenic actions of LXR and removes LXR-induced lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Encapsulation of LXR ligand by D-Nap-GFFY hydrogel enhances anti-tumorigenic actions of LXR and removes LXR-induced lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Enhancing the Therapeutic Window: A Comparative Guide to Nap-GFFY-Based Drug Delivery
For researchers, scientists, and drug development professionals, optimizing a drug's therapeutic window is a critical challenge. The self-assembling peptide Nap-GFFY has emerged as a promising vehicle for drug delivery, offering the potential to enhance efficacy while mitigating side effects. This guide provides a comprehensive evaluation of this compound-based drug systems, comparing their performance with conventional drug administration and presenting supporting experimental data.
The core advantage of the this compound system lies in its ability to form a hydrogel that encapsulates therapeutic agents. This approach, in contrast to direct covalent conjugation, allows for a sustained and localized release of the drug, significantly altering its pharmacokinetic and pharmacodynamic profile. This guide will focus on the well-documented encapsulation of the Liver X Receptor (LXR) agonist T0901317 (T317) within a D-enantiomeric this compound (D-Nap-GFFY) hydrogel, showcasing a wider therapeutic window compared to systemic administration.
Performance Comparison: D-Nap-GFFY-T317 Hydrogel vs. Oral T317
Activation of LXR by agonists like T317 has shown promise in cancer therapy by enhancing interferon-γ (IFNγ) production, which inhibits tumor growth. However, the clinical application of T317 is hampered by severe side effects, including hypertriglyceridemia and fatty liver, due to its systemic effects on lipid metabolism.[1][2][3][4] Encapsulation of T317 in a D-Nap-GFFY hydrogel offers a strategy to concentrate the therapeutic effect at the tumor site while minimizing systemic toxicity.[1]
Table 1: Comparative Efficacy in a Lewis Lung Carcinoma (LLC1) Mouse Model
| Parameter | Oral T317 Administration | D-Nap-GFFY-T317 Hydrogel Injection | Key Findings |
| Tumor Growth Inhibition | Significant inhibition compared to control | More potent inhibition than oral T317 | D-Nap-GFFY enhances the anti-tumor effect. |
| Mechanism of Action | LXR-activated IFNγ expression | LXR-activated IFNγ expression in Antigen-Presenting Cells (APCs) | The hydrogel targets the drug to APCs. |
| Immune Response | Increased IFNγ expression | Enhanced dendritic cell maturation and infiltration, increased CD3+/CD8+ cells in tumors, shift from M2 to M1 macrophages | The hydrogel promotes a more robust anti-tumor immune response. |
| Anti-Angiogenesis | Inhibition of tumor angiogenesis | More potent inhibition of tumor angiogenesis | Localized delivery enhances the anti-angiogenic effect. |
Table 2: Comparative Toxicity Profile
| Parameter | Oral T317 Administration | D-Nap-GFFY-T317 Hydrogel Injection | Key Findings |
| Hepatic Lipogenesis | Activated , leading to fatty liver | No significant activation of hepatic lipogenesis | D-Nap-GFFY encapsulation avoids systemic metabolic side effects. |
| Serum Triglycerides | Significantly increased | No significant increase | Avoidance of hypertriglyceridemia. |
| General Safety | D-Nap-GFFY hydrogel alone shows no cytotoxicity to peritoneal macrophages, primary hepatocytes, or LLC1 cells. | The hydrogel carrier is biocompatible. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Preparation of D-Nap-GFFY-T317 Nanofiber Hydrogel
The D-Nap-GFFY peptide is synthesized using standard Fmoc-solid phase peptide synthesis. To prepare the drug-loaded hydrogel, D-Nap-GFFY is dissolved in PBS with gentle heating. The drug, in this case T317, is then added to the solution. Upon cooling to room temperature, the peptide self-assembles into a nanofiber hydrogel, entrapping the drug.
In Vivo Efficacy and Toxicity Studies
-
Animal Model: Wild-type and IFNγ deficient (IFNγ-/-) mice are used to inoculate lung carcinoma cells (e.g., LLC1) or to induce carcinoma (e.g., with urethane).
-
Treatment Groups:
-
Control group: Standard diet and injection of a placebo (e.g., PBS).
-
Oral T317 group: Standard diet containing T317.
-
D-Nap-GFFY-T317 hydrogel group: Standard diet and subcutaneous injection of the hydrogel.
-
-
Efficacy Assessment: Tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis of tumor sections is performed to assess immune cell infiltration (CD3+, CD8+, M1/M2 macrophages) and angiogenesis.
-
Toxicity Assessment: Liver tissue is collected for histological analysis (e.g., H&E staining) to assess for fatty liver. Blood samples are collected to measure serum triglyceride levels.
In Vitro Drug Release
The release of T317 from the D-Nap-GFFY hydrogel is assessed in the presence of proteinase K to simulate enzymatic degradation within the body. The concentration of released T317 is measured over time using techniques like HPLC.
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is essential for evaluating the therapeutic potential of this compound-drug systems.
LXR Signaling Pathway
The therapeutic effect of T317 is mediated through the Liver X Receptor (LXR). LXR, upon activation by an agonist like T317, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) on the DNA, leading to the transcription of target genes. In the context of cancer, a key target is the upregulation of IFNγ, which has anti-proliferative and anti-angiogenic effects.
Caption: LXR signaling pathway activated by T317.
Doxorubicin (B1662922) and Camptothecin: Potential Payloads for this compound Conjugation
While the primary example focuses on T317, the this compound hydrogel system can be adapted for other chemotherapeutic agents like doxorubicin and camptothecin.
Doxorubicin's Mechanism of Action: Doxorubicin primarily works by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. It is also known to generate reactive oxygen species (ROS).
References
Safety Operating Guide
Navigating the Safe Disposal of Nap-GFFY: A Comprehensive Guide for Laboratory Professionals
Nap-GFFY is composed of Naphthylacetic acid (Nap) and the peptide sequence Glycine-Phenylalanine-Phenylalanine-Tyrosine (GFFY). An evaluation of the hazards associated with each component is crucial for determining the appropriate handling and disposal protocols.
Core Principles for this compound Waste Management
Given the absence of a dedicated SDS for this compound, it should be treated as a potentially hazardous material. This precautionary approach ensures that all waste contaminated with this compound, including the hydrogel itself, solutions, and contaminated labware, is managed in a way that mitigates any unknown risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical safety glasses, a lab coat, and chemical-resistant gloves.[1] All handling of this compound, particularly in its solid form before hydrogel formation, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.[1]
Quantitative Data Summary of this compound Components
The following table summarizes the key hazard information for the individual components of this compound, derived from their respective Safety Data Sheets.
| Component | CAS Number | Key Hazards | Disposal Considerations |
| 1-Naphthylacetic acid | 86-87-3 | Harmful if swallowed, causes skin irritation, and may cause severe eye irritation and respiratory irritation.[1][2][3] | Dispose of as hazardous chemical waste. Avoid contact with skin and eyes. |
| Glycine | 56-40-6 | Not classified as hazardous, though dust may cause respiratory tract irritation. | Generally considered non-hazardous, but should be disposed of as chemical waste. Do not pour down the drain. |
| L-Phenylalanine | 63-91-2 | Not classified as hazardous. May cause mild skin and eye irritation. | Dispose of as non-hazardous chemical waste. |
| L-Tyrosine | 60-18-4 | Causes skin and serious eye irritation. May cause respiratory irritation. | Dispose of as chemical waste. Avoid creating dust. |
Experimental Protocols for this compound Disposal
The proper disposal of this compound waste depends on its form (hydrogel, liquid, or solid) and whether it has been used in biological experiments.
Protocol for Disposal of this compound Hydrogel
-
Decontamination (if used in biological systems): If the hydrogel has been in contact with biological materials such as cells or tissues, it must first be treated as biohazardous waste.
-
Chemical Decontamination: Immerse the hydrogel in a 10% bleach solution for a minimum of 30 minutes.
-
Autoclaving: Place the hydrogel in a suitable, autoclavable container. Process in a validated autoclave at 121°C and 15 psi for at least 30-60 minutes.
-
-
Collection: After decontamination (if applicable), collect the hydrogel waste in a clearly labeled, leak-proof hazardous waste container.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Protocol for Disposal of Liquid this compound Waste (Solutions)
-
Segregation: Collect all liquid waste containing this compound, including synthesis reaction mixtures and rinsing solutions, in a dedicated, labeled hazardous waste container.
-
Neutralization: If the solution is acidic or basic, neutralize it to a pH between 6 and 8 before collection, ensuring no adverse reactions occur.
-
Containerization: Use a compatible container, such as a high-density polyethylene (B3416737) (HDPE) bottle, for waste collection. Ensure the container is kept closed when not in use.
-
Disposal: Contact your institution's EHS office for pickup and disposal. Do not pour liquid this compound waste down the drain.
Protocol for Disposal of Solid this compound Waste (Powder and Contaminated Labware)
-
Collection: Carefully sweep up any spilled solid this compound powder, avoiding dust generation. Place the powder and any contaminated items (e.g., weighing boats, gloves, pipette tips) into a sealed and labeled hazardous waste container.
-
Container Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
Disposal: The sealed container with solid waste should be disposed of through your institution's hazardous waste program.
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal procedures, the following diagrams illustrate the recommended workflows.
Caption: Workflow for the proper disposal of different forms of this compound waste.
Caption: Decision-making process for the decontamination of this compound hydrogel waste.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound waste, fostering a secure research environment and upholding environmental stewardship. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
Essential Safety and Logistical Information for Handling Nap-GFFY
This document provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with Nap-GFFY. The following guidelines are based on best practices for handling research-grade peptides and are intended to ensure a safe laboratory environment. While D-Nap-GFFY has been reported as safe to cells in specific research contexts, it is imperative to handle all research chemicals with appropriate precautions.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during the initial reconstitution of the lyophilized powder.[2][3] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard. It is recommended to consider double-gloving for added protection, especially when handling concentrated solutions. Gloves should be changed immediately if they become contaminated. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid the inhalation of fine particles. The type of respirator should be selected based on a risk assessment. |
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately rinse the affected area with soap and water for at least 15 minutes. |
| Eye Contact | Immediately and continuously flush eyes at the nearest eyewash station for 15 minutes while seeking medical attention. |
| Inhalation/Ingestion | Move the affected individual to fresh air immediately and seek medical attention. |
Experimental Protocols
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage or compromised seals.
-
Equilibration : Before opening, allow the container of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation and moisture absorption, which can degrade the peptide.
-
Long-term Storage : For long-term storage of lyophilized peptide, a temperature of -20°C or colder is recommended, in a tightly sealed container away from light.
Preparation and Use (Reconstitution)
-
Designated Area : Confine all handling of this compound to a designated laboratory area or bench that is clean and organized.
-
Ventilation : When handling the lyophilized powder, which can easily become airborne, use a fume hood or biosafety cabinet to prevent inhalation.
-
Solvent Selection : The choice of solvent will depend on the experimental requirements. For many peptides, sterile, distilled water or a buffer solution is appropriate. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.
-
Reconstitution Technique : Add the selected solvent to the vial containing the lyophilized peptide. Gentle vortexing or sonication can aid in dissolving the peptide.
-
Labeling : All solutions must be clearly labeled with the peptide name, concentration, date of preparation, and a "Research Use Only" warning.
-
Storage of Solutions : It is not recommended to store peptides in solution for long periods. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Spill Cleanup
-
Containment : In the event of a spill, contain the area promptly.
-
Liquid Spills : Use an inert absorbent material to clean up liquid spills.
-
Solid Spills : Carefully sweep up solid material to avoid generating dust.
-
Decontamination : Following the removal of the spilled material, decontaminate the area and wash the site thoroughly.
Disposal Plan
The disposal of peptide waste must adhere to strict local, state, and federal regulations. Never dispose of peptides in the regular trash or down the drain.
Waste Segregation and Disposal
-
Contaminated Materials : All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Aqueous Waste : Dilute aqueous solutions containing the peptide should also be collected as chemical waste.
-
Inactivation : For liquid waste, a common practice is to inactivate the peptide. This can be done by adding a 10% bleach solution to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10 and allowing it to stand for a minimum of 30 minutes.
-
Neutralization : If a strong acid or base is used for inactivation, the solution should be neutralized to a pH between 5.5 and 9.0.
-
Final Disposal : Arrange for pickup and disposal by your institution's certified hazardous waste management service. Consult your institution's Environmental Health & Safety (EHS) office for specific protocols.
Workflow for Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
